Rubusoside
Beschreibung
This compound has been reported in Rubus chingii var. suavissimus with data available.
from RUBUS
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(41)44-26-24(39)22(37)20(35)16(12-33)42-26)19(31)6-10-32(15,14-31)45-27-25(40)23(38)21(36)17(13-34)43-27/h16-27,33-40H,1,4-14H2,2-3H3/t16-,17-,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30-,31-,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPVROCHNBYFTP-OSHKXICASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)O)(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)(C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64849-39-4 | |
| Record name | Rubusoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64849-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubusoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064849394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RUBUSOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCV5K3M3GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Natural sources and discovery of rubusoside in plants.
An In-depth Technical Guide to the Natural Sources and Discovery of Rubusoside
Introduction
This compound is a naturally occurring diterpenoid glycoside, specifically a steviol glycoside, recognized for its potent sweetening properties.[1] It is approximately 250-300 times sweeter than sucrose but is a non-caloric sweetener, making it a subject of significant interest in the food, beverage, and pharmaceutical industries.[2][3] Chemically, it is the β-D-glucosyl ester of 13-O-β-D-glucosyl-steviol.[4] Beyond its role as a natural sweetener, this compound has been investigated for various pharmacological activities, including anti-inflammatory, anti-allergic, and anti-angiogenic effects.[5][6][7] This guide provides a comprehensive overview of its natural sources, discovery, and the experimental protocols for its isolation and analysis.
Natural Sources of this compound
This compound is predominantly found in plants of the Rubus genus, but it is also present in small quantities in Stevia rebaudiana. The primary commercial sources are the leaves of Rubus suavissimus and Rubus chingii.
-
Rubus suavissimus S. Lee : Commonly known as Chinese Sweet Tea or Tiancha, this plant is the most significant natural source of this compound.[1][8] The leaves of R. suavissimus are widely used to make herbal tea due to their intense natural sweetness, which is primarily attributed to this compound.[8]
-
Rubus chingii Hu : Also known as "Fu-Pen-Zi" in Chinese, this plant is another important source.[9][10] While traditionally valued for its fruits in Chinese medicine, its leaves are also rich in this compound.[9][10]
-
Stevia rebaudiana Bertoni : This well-known plant, the source of many commercial steviol glycosides like Stevioside and Rebaudioside A, also contains this compound, albeit in much lower concentrations compared to the Rubus species.[11]
Quantitative Data on this compound Content
The concentration of this compound varies depending on the plant species, cultivation conditions, and harvesting time. The table below summarizes the reported quantitative data.
| Plant Species | Plant Part | This compound Content (% dry weight) | Reference |
| Rubus suavissimus S. Lee | Leaves | ~5.0% | [8] |
| Rubus suavissimus S. Lee | Crude Water Extract | 5.0% - 15.0% | [11] |
| Stevia rebaudiana Bertoni | Leaves | < 0.2% | [11] |
Discovery and Isolation
This compound was first identified and isolated in 1981 by Tanaka et al. from the methanol extract of the leaves of Rubus chingii Hu.[4][9][10] This discovery established the chemical basis for the sweet taste of this traditional medicinal plant. The initial isolation laid the groundwork for further phytochemical investigations into the Rubus genus and the broader family of steviol glycosides.
Experimental Protocols
The extraction, purification, and quantification of this compound are critical for both research and commercial production. The following sections detail the standard methodologies.
Extraction
The initial step involves extracting the crude glycoside mixture from the dried plant material.
Protocol: Aqueous Extraction of this compound from Rubus suavissimus Leaves
-
Preparation : Dry the leaves of Rubus suavissimus and grind them into a fine powder to increase the surface area for extraction.
-
Extraction : Mix the powdered leaves with water (a common ratio is 1:20 w/v).[12]
-
Heating : Heat the mixture to 60-80°C and stir continuously for 1-2 hours to facilitate the dissolution of this compound.
-
Filtration : After extraction, filter the mixture to separate the solid plant debris from the aqueous extract containing this compound.
-
Concentration : The resulting aqueous extract can be concentrated under vacuum to reduce the volume. This crude extract typically contains 5-15% this compound by dry weight.[11]
Alternatively, methanol can be used as the extraction solvent, which is efficient due to its lower boiling point, simplifying subsequent removal.[13]
Purification
A multi-step purification process is required to obtain high-purity this compound from the crude extract.
Protocol: Chromatographic Purification of this compound
-
Macroporous Resin Chromatography :
-
Dissolve the dried crude extract in water.
-
Pass the solution through a column packed with a macroporous adsorbent resin.[11] this compound and other glycosides will be adsorbed onto the resin.
-
Wash the column with water to remove impurities like sugars and salts.
-
Elute the adsorbed glycosides using an aqueous ethanol solution (e.g., 70-95% ethanol).[11]
-
Collect the eluate and evaporate the ethanol to yield a purified extract containing approximately 60% this compound.[11]
-
-
Silica Gel Chromatography :
-
For further purification, subject the 60% pure extract to column chromatography on silica gel.[14]
-
Use a solvent system of chloroform, methanol, and water in appropriate ratios as the mobile phase.
-
Monitor the fractions using thin-layer chromatography (TLC) and combine the fractions rich in this compound.
-
Drying these fractions yields this compound with about 80% purity.[14]
-
-
Recrystallization :
-
Dissolve the 80% pure this compound in hot methanol.[14]
-
Allow the solution to cool slowly, promoting the formation of crystals.
-
Separate the crystals by filtration.
-
Wash the crystals with cold methanol and dry them under a vacuum.
-
This final step can yield this compound with a purity greater than 95-99%.[11][14]
-
Caption: General workflow for the extraction and purification of this compound from plant material.
Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the identification and quantification of this compound.
Protocol: HPLC Quantification of this compound
-
Instrumentation : An HPLC system equipped with a UV detector is typically used.[15]
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[16]
-
Mobile Phase : An isocratic mobile phase consisting of a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 10 mmol/L sodium phosphate buffer at pH 2.6) is effective. A common ratio is 32:68 (v/v) acetonitrile to buffer.[16]
-
Flow Rate : A typical flow rate is 1.0 mL/min.[16]
-
Detection : UV detection at 210 nm is used, as steviol glycosides have a chromophore that absorbs at this wavelength.[15][16]
-
Quantification :
-
Prepare a series of standard solutions of high-purity this compound at known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Prepare the sample for analysis by dissolving a known weight of the extract in the mobile phase, filtering it through a 0.45 µm filter, and injecting it into the HPLC.[17]
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Biological Activity Pathway
This compound exhibits several biological activities. While detailed signaling pathways are complex, its mechanism often involves the modulation of key cellular targets. For instance, its anti-inflammatory effects have been linked to the inhibition of the NF-κB pathway, and it has been shown to inhibit glucose transport by targeting GLUT1 and GLUT5 transporters.[7][18]
Caption: Simplified diagram of this compound's inhibitory action on cellular pathways.
References
- 1. This compound | C32H50O13 | CID 24721373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. marknature.com [marknature.com]
- 3. Sweet Tea Extract this compound Supplier70%--FocusHerb [focusherb.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound, a Natural Sucrose Substitute, on Streptococcus mutans Biofilm Cariogenic Potential and Virulence Gene Expression In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantitative and fingerprint analyses of Chinese sweet tea plant (Rubus Suavissimus S. Lee) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Rubus chingii Hu: A Review of the Phytochemistry and Pharmacology [frontiersin.org]
- 10. Rubus chingii Hu: A Review of the Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2013133689A1 - High-purity this compound and process for producing of the same - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. US20130040033A1 - High-Purity this compound And Process For Purification Of The Same - Google Patents [patents.google.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]
- 18. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Primary Biological Activities of Rubusoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubusoside, a diterpene glycoside primarily extracted from the leaves of the Chinese sweet tea plant (Rubus suavissimus S. Lee), is a natural, non-caloric sweetener. Beyond its sweetening properties, this compound has garnered significant attention within the scientific community for its diverse range of biological activities. This technical guide provides a comprehensive overview of the primary pharmacological effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.
Core Biological Activities of this compound
This compound exhibits a spectrum of biological effects, including anti-diabetic, anti-inflammatory, antioxidant, and anti-cancer activities. The following sections delve into the specifics of each of these core activities.
Anti-Diabetic Activity
This compound has demonstrated significant potential in the management of type 2 diabetes mellitus through multiple mechanisms of action. A key pathway involved is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1]
Mechanism of Action: Activated AMPK plays a crucial role in cellular energy homeostasis. In the context of diabetes, its activation by this compound leads to:
-
Increased Glucose Transporter (GLUT) Translocation: this compound promotes the translocation of GLUT4 to the plasma membrane in skeletal muscle and adipose tissue, enhancing glucose uptake from the bloodstream.[1]
-
Regulation of Hepatic Glucose Metabolism: It modulates the expression of glucose transporters in the liver, specifically downregulating GLUT2 and upregulating GLUT4, which contributes to reduced hepatic glucose output.[1]
-
Inhibition of Sugar Transport: this compound has been shown to directly inhibit human glucose transporter 1 (GLUT1) and fructose transporter 5 (GLUT5).
Quantitative Data:
| Biological Target | Assay Type | Result (IC50) | Reference |
| Human GLUT1 | Inhibition of glucose transport | 4.6 mM | [2] |
| Human GLUT5 | Inhibition of fructose transport | 6.7 mM | [2] |
Experimental Protocols:
AMPK Phosphorylation Assay (Western Blot)
-
Tissue/Cell Lysate Preparation: Homogenize liver tissue or lyse target cells (e.g., L6 myotubes) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensities using densitometry software.
GLUT4 Translocation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Seed L6 myoblasts on coverslips and differentiate into myotubes. Treat the myotubes with this compound at desired concentrations and time points.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS and block with 1% BSA in PBS.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for GLUT4 for 1 hour.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope. Analyze the translocation of GLUT4 to the plasma membrane.
Signaling Pathway:
References
An In-depth Technical Guide on the Biosynthetic Pathway of Rubusoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of rubusoside, a naturally sweet diterpenoid glycoside of significant interest for its potential as a low-calorie sugar substitute and its pharmacological properties. This document details the enzymatic steps, regulatory mechanisms, and key quantitative data associated with this compound synthesis. Furthermore, it offers detailed experimental protocols for the study of this pathway and visualizes complex biological processes using Graphviz diagrams.
Introduction to this compound
This compound is a steviol glycoside primarily found in the leaves of the Chinese sweet tea plant, Rubus suavissimus. Structurally, it consists of a steviol backbone glycosylated at the C13 hydroxyl group and the C19 carboxylic acid group. Its pleasant taste profile, with reduced bitterness compared to some other steviol glycosides, makes it a promising candidate for various applications in the food and pharmaceutical industries. Understanding its biosynthetic pathway is crucial for developing biotechnological production platforms and for optimizing its yield and quality.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process that begins with the general terpenoid pathway and culminates in a series of specific glycosylation steps. The pathway can be broadly divided into three main stages: the formation of the diterpene precursor geranylgeranyl pyrophosphate (GGPP), the synthesis of the steviol aglycone, and the final glycosylation steps to yield this compound.
Upstream Pathway: Synthesis of Geranylgeranyl Pyrophosphate (GGPP)
The biosynthesis of the universal diterpene precursor, GGPP, occurs in plants through the methylerythritol 4-phosphate (MEP) pathway, which is localized in the plastids. This pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates.
Formation of the Steviol Aglycone
The formation of the steviol aglycone from GGPP involves a series of cyclization and oxidation reactions. This part of the pathway shares common enzymes with the biosynthesis of gibberellins, a class of plant hormones.
-
GGPP to ent-copalyl pyrophosphate (CPP): The enzyme ent-copalyl pyrophosphate synthase (CPS) catalyzes the cyclization of GGPP to form ent-CPP.
-
ent-CPP to ent-kaurene: ent-kaurene synthase (KS) then converts ent-CPP to the tetracyclic diterpene, ent-kaurene.
-
ent-kaurene to ent-kaurenoic acid: This step involves a three-step oxidation of ent-kaurene at the C19 position, catalyzed by the cytochrome P450 monooxygenase, ent-kaurene oxidase (KO).
-
ent-kaurenoic acid to steviol: The final step in the formation of the aglycone is the hydroxylation of ent-kaurenoic acid at the C13 position by another cytochrome P450 enzyme, ent-kaurenoic acid hydroxylase (KAH).
Glycosylation of Steviol to this compound
The final and defining steps in this compound biosynthesis are the sequential glycosylation of the steviol aglycone. These reactions are catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer glucose moieties from UDP-glucose to the steviol backbone. In the context of steviol glycoside biosynthesis, two key UGTs from Stevia rebaudiana have been extensively studied and are homologous to the enzymes found in Rubus suavissimus:
-
Steviol to Steviolmonoside: The enzyme UDP-glycosyltransferase 85C2 (UGT85C2) catalyzes the transfer of a glucose molecule to the C13 hydroxyl group of steviol, forming steviolmonoside.[1][2]
-
Steviolmonoside to this compound: Subsequently, UDP-glycosyltransferase 74G1 (UGT74G1) adds a glucose molecule to the C19 carboxylic acid group of steviolmonoside, yielding this compound.[1][3][4]
Recent comparative transcriptome and metabolome analyses of Rubus suavissimus and the non-sweet Rubus chingii have identified three UGTs in Rubus that are associated with this compound biosynthesis: UGT85A57, UGT75L20, and UGT75T4. These enzymes have been shown to be capable of glycosylating steviol, suggesting their direct involvement in the this compound pathway in Rubus suavissimus.[5][6]
Caption: Biosynthetic pathway of this compound from primary metabolites.
Quantitative Data on Key Enzymes
Precise quantitative data on the kinetics of the key enzymes in the this compound biosynthetic pathway are essential for metabolic engineering efforts. While comprehensive data for the specific Rubus suavissimus UGTs are still emerging, studies on the homologous enzymes from Stevia rebaudiana provide valuable insights.
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Optimal pH | Optimal Temp (°C) | Reference |
| UGT85C2 | Steviol | 14.3 | - | - | - | [7] |
| UGT74G1 | Steviolmonoside | - | - | - | - | [3][4] |
| UGT76G1 * | Stevioside | - | - | 7.0-8.5 | 40 | [3] |
Note: UGT76G1 is involved in the further glycosylation of stevioside to rebaudioside A and is included for comparative purposes.
Regulation of this compound Biosynthesis
The biosynthesis of this compound, as a secondary metabolite, is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications.
Transcriptional Regulation
The expression of genes encoding the enzymes of the terpenoid biosynthesis pathway is controlled by various transcription factors (TFs). In plants, families of TFs such as WRKY, MYB, bHLH, and AP2/ERF are known to regulate the expression of genes in secondary metabolic pathways.[2] The recent transcriptome analysis of Rubus suavissimus suggests that the high accumulation of this compound is linked to the transcriptional upregulation of specific UGT genes (UGT85A57, UGT75L20, and UGT75T4).[5][6]
Hormonal and Environmental Regulation
Plant hormones such as jasmonates, salicylic acid, and gibberellins are known to influence the production of terpenoids. Abiotic stresses, including drought and salinity, can also trigger the expression of genes in the terpenoid pathway as part of the plant's defense mechanism.
Caption: Simplified model of the regulation of this compound biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Heterologous Expression and Purification of UGTs in E. coli
This protocol describes the expression and purification of UGT enzymes for subsequent in vitro characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET series with a His-tag)
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
SDS-PAGE reagents
Protocol:
-
Gene Cloning: Synthesize the codon-optimized coding sequence of the target UGT and clone it into the expression vector.
-
Transformation: Transform the expression plasmid into the E. coli expression strain.
-
Expression:
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture to an OD600 of 0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Purification:
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10-20 column volumes of wash buffer.
-
Elute the His-tagged protein with elution buffer.
-
Collect fractions and analyze by SDS-PAGE to confirm the purity of the enzyme.
-
-
Buffer Exchange: Desalt the purified protein and exchange the buffer to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis. Store the purified enzyme at -80°C.
Caption: Workflow for heterologous expression and purification of UGTs.
In Vitro UGT Enzyme Assay using HPLC
This protocol outlines a method to determine the activity of purified UGTs by quantifying the product formation using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified UGT enzyme
-
Substrate (e.g., steviol, steviolmonoside) dissolved in a suitable solvent (e.g., DMSO)
-
UDP-glucose
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
-
Quenching solution (e.g., methanol or acetonitrile)
-
HPLC system with a C18 column and a UV or MS detector
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
-
Standards for substrates and products
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, UDP-glucose (e.g., 1 mM), and the substrate (e.g., 100 µM).
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified UGT enzyme to the reaction mixture.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 30-60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of cold quenching solution (e.g., methanol).
-
Centrifuge the mixture at high speed to precipitate the enzyme.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Separate the substrate and product using a suitable gradient elution method.
-
Detect the compounds at an appropriate wavelength (e.g., 210 nm for steviol glycosides) or by mass spectrometry.
-
-
Quantification:
-
Generate a standard curve for the product using known concentrations.
-
Quantify the amount of product formed in the enzymatic reaction by comparing its peak area to the standard curve.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
-
Quantification of this compound and its Precursors by HPLC
This method is suitable for the analysis of this compound and its precursors in plant extracts or enzymatic reaction mixtures.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient could be: 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; 30-35 min, 80-20% B; 35-40 min, 20% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Detection: UV at 210 nm or Mass Spectrometry (MS)
-
Injection Volume: 10-20 µL
Conclusion
The biosynthetic pathway of this compound presents a fascinating example of plant secondary metabolism, involving a cascade of enzymatic reactions from central carbon metabolism to specialized glycosylation steps. While significant progress has been made in identifying the key enzymes and understanding their function, particularly through studies on the homologous pathway in Stevia rebaudiana and recent transcriptomic analyses of Rubus suavissimus, further research is needed to fully elucidate the regulatory networks and to obtain detailed kinetic parameters for the specific enzymes from Rubus. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and engineer the biosynthesis of this valuable natural sweetener. The continued investigation of this pathway holds great promise for the sustainable production of this compound and other steviol glycosides with improved taste profiles and beneficial health properties.
References
- 1. An Efficient Stevia rebaudiana Transformation System and In vitro Enzyme Assays Reveal Novel Insights into UGT76G1 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overexpression of SrUGT76G1 in Stevia alters major steviol glycosides composition towards improved quality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative Metabolome and Transcriptome Analysis Revealed the Accumulative Mechanism of this compound in Chinese Sweet Tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
Initial Pharmacological Screening of Rubusoside Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubusoside, a natural diterpene glycoside primarily extracted from the leaves of the Chinese sweet tea plant (Rubus suavissimus S. Lee), has garnered significant attention in recent years for its potential therapeutic applications. Beyond its well-known use as a natural non-caloric sweetener, emerging evidence suggests a broad spectrum of pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties. This technical guide provides a comprehensive overview of the initial pharmacological screening of this compound extracts, detailing key experimental protocols, presenting quantitative data for comparative analysis, and visualizing the underlying molecular mechanisms.
Pharmacological Activities and Mechanisms of Action
Initial pharmacological screenings have revealed that this compound exerts its effects through multiple pathways. Notably, its anti-inflammatory and anti-asthmatic actions are linked to the modulation of the NF-κB signaling pathway, while its anti-diabetic effects are associated with the activation of the AMP-activated protein kinase (AMPK) pathway.
Anti-inflammatory and Anti-asthmatic Effects
This compound has demonstrated significant anti-inflammatory and anti-asthmatic properties in preclinical models. In ovalbumin (OVA)-induced asthmatic mice, oral administration of this compound (50-300 mg/kg) attenuated airway hyperresponsiveness and reduced the infiltration of inflammatory cells into the bronchoalveolar lavage fluid (BALF)[1]. This was accompanied by a decrease in pro-inflammatory cytokines such as TNF-α, IL-4, IL-5, IL-6, and IL-13 in the BALF[1]. Furthermore, this compound treatment led to a reduction in serum levels of OVA-specific IgE and IgG1[1]. Mechanistically, these effects are attributed to the suppression of the NF-κB signaling pathway in lung tissue[1].
Anti-diabetic Effects
In vivo studies using streptozotocin (STZ)-induced type 2 diabetic mice have shown that oral administration of this compound (100 and 200 mg/kg/day) for 10 weeks effectively reduces fasting blood glucose levels and improves glucose tolerance[2]. The underlying mechanism for this hypoglycemic effect is linked to the activation of the AMPK signaling pathway in the liver. This activation leads to the modulation of glucose transporter expression, specifically GLUT2 and GLUT4, thereby enhancing glucose uptake and utilization[2][3].
Cytotoxic and Anti-cancer Potential
While primarily investigated for its other therapeutic benefits, some studies have explored the cytotoxic effects of related steviol glycosides on various cancer cell lines. For instance, steviol glycoside has shown cytotoxic effects on MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines, with IC50 values ranging from 19 to 30 µM depending on the cell line and incubation time[4]. It is important to note that direct and comprehensive cytotoxic screening of this compound across a wide range of cancer cell lines is an area requiring further investigation.
Solubilizing Properties
An interesting characteristic of this compound is its ability to act as a solubilizing agent, enhancing the aqueous solubility of poorly soluble compounds. This property is particularly relevant for drug development, as it can improve the bioavailability of various therapeutic agents[5].
Quantitative Data Summary
The following tables summarize the key quantitative data from initial pharmacological screening studies of this compound and related compounds.
Table 1: In Vitro Cytotoxicity of Steviol Glycoside
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 24 | 30[4] |
| 48 | 24[4] | ||
| 72 | 22[4] | ||
| A2780 | Ovarian Cancer | 24 | 24[4] |
| 48 | 20[4] | ||
| 72 | 19[4] |
Table 2: In Vivo Anti-diabetic Effects of this compound in STZ-Induced Diabetic Mice
| Treatment Group | Dose (mg/kg/day) | Duration | Fasting Blood Glucose | Oral Glucose Tolerance Test (OGTT) |
| Control | - | 10 weeks | Normal | Normal |
| Diabetic Model | - | 10 weeks | Elevated | Impaired |
| This compound | 100 | 10 weeks | Significantly Reduced[2] | Improved[2] |
| This compound | 200 | 10 weeks | Significantly Reduced to near normal[2] | Significantly Improved[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the initial pharmacological screening of this compound extracts.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound extract. After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
Nitric Oxide Measurement: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of this compound that inhibits 50% of NO production) is then determined.
In Vivo Anti-diabetic Assay: Streptozotocin (STZ)-Induced Diabetic Mouse Model
-
Animal Model: Male C57BL/6J mice are typically used. Diabetes is induced by a single intraperitoneal injection of a low dose of STZ (e.g., 150 mg/kg body weight) dissolved in citrate buffer.
-
Treatment Groups: Mice are divided into several groups: a non-diabetic control group, a diabetic control group (receiving vehicle), and diabetic groups treated with different doses of this compound (e.g., 100 and 200 mg/kg/day) administered orally by gavage.
-
Treatment Period: The treatment is carried out daily for a period of several weeks (e.g., 10 weeks).
-
Blood Glucose Monitoring: Fasting blood glucose levels are monitored weekly from tail vein blood samples using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, mice are orally administered a glucose solution (2 g/kg body weight). Blood glucose levels are then measured at 0, 30, 60, 90, and 120 minutes post-glucose administration.
-
Biochemical Analysis: At the end of the study, blood and tissue samples are collected for further analysis, including serum insulin levels and Western blot analysis of key proteins in the AMPK signaling pathway in liver tissue.
Cytotoxicity Assay: MTT Assay
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A2780) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound extract and incubated for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the extract that causes 50% inhibition of cell growth, is calculated.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound activates the AMPK signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for pharmacological screening.
Conclusion
The initial pharmacological screening of this compound extracts has unveiled a promising profile of therapeutic activities, particularly in the realms of anti-inflammatory and anti-diabetic applications. Its ability to modulate key signaling pathways such as NF-κB and AMPK underscores its potential as a lead compound for the development of novel therapeutics. Further in-depth studies are warranted to fully elucidate its mechanisms of action, establish a comprehensive safety profile, and explore its efficacy in a broader range of disease models. This technical guide provides a foundational framework for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the difference between rubusoside and stevioside?
An In-depth Technical Guide to Rubusoside and Stevioside for Researchers and Drug Development Professionals
Introduction
This compound and stevioside are both naturally occurring high-intensity sweeteners belonging to the family of steviol glycosides. These diterpene glycosides are characterized by a common aglycone core, steviol, but differ in the number and arrangement of their constituent glucose units. This structural variance significantly influences their physicochemical properties, sensory profiles, and metabolic fates. While stevioside is the most abundant steviol glycoside in the leaves of Stevia rebaudiana, this compound is the principal sweetening compound in the Chinese sweet tea plant, Rubus suavissimus[1]. This guide provides a detailed technical comparison of this compound and stevioside, focusing on their chemical structures, biosynthesis, sensory characteristics, metabolism, and safety profiles, supported by experimental data and methodologies.
Chemical Structure and Physicochemical Properties
The fundamental difference between this compound and stevioside lies in their glycosidic substitution. Both share the same steviol backbone. This compound has two glucose units: one attached at the C13 hydroxyl group and another at the C19 carboxyl group. Stevioside possesses a total of three glucose units; it is structurally identical to this compound with the addition of a second glucose molecule to the glucose at the C13 position, forming a sophorose residue.
Caption: Chemical structures of this compound, Stevioside, and their common aglycone, Steviol.
These structural distinctions lead to notable differences in their physicochemical properties, which are summarized in the table below.
| Property | This compound | Stevioside |
| Molecular Formula | C₃₂H₅₀O₁₃ | C₃₈H₆₀O₁₈ |
| Molar Mass | 642.7 g/mol | 804.9 g/mol |
| Melting Point | Not well-documented | 198-239 °C |
| Water Solubility | Higher than stevioside; acts as a solubilizing agent | ~4 g/L; less soluble in water |
Biosynthesis of this compound and Stevioside
The biosynthesis of all steviol glycosides originates from the diterpenoid pathway in the plant's chloroplasts and endoplasmic reticulum. The process begins with the synthesis of geranylgeranyl diphosphate (GGPP), which is then cyclized to form ent-kaurene. A series of oxidative steps convert ent-kaurene into the aglycone steviol. The diversification of steviol glycosides occurs in the cytosol through the action of UDP-dependent glycosyltransferases (UGTs), which attach sugar moieties to the steviol core.
The synthesis of both this compound and stevioside follows a common pathway up to the formation of steviolmonoside (steviol with one glucose at C13). From this point, their paths diverge:
-
This compound Formation: A UGT attaches a glucose molecule to the C19 carboxyl group of steviolmonoside.
-
Stevioside Formation: The pathway proceeds from steviolmonoside to steviolbioside (with a second glucose added to the first at C13). Subsequently, a UGT glycosylates the C19 carboxyl group to yield stevioside.
Caption: Simplified biosynthetic pathway of this compound and Stevioside from Steviol.
Sensory Profile: Sweetness and Aftertaste
The sensory characteristics of this compound and stevioside are a critical aspect of their application as sweeteners. While both are significantly sweeter than sucrose, they exhibit distinct profiles, particularly concerning aftertaste.
| Sensory Attribute | This compound | Stevioside |
| Sweetness Intensity | ~115-143 times sweeter than sucrose | ~210-300 times sweeter than sucrose |
| Aftertaste | Slight bitter aftertaste | Pronounced bitterness and a licorice-like or metallic aftertaste[2][3][4] |
The more complex glycosylation of stevioside is believed to contribute to its more pronounced bitter and off-flavor notes compared to this compound. For many steviol glycosides, a lingering bitter aftertaste has been described[5]. The bitter taste of stevioside is mediated by two bitter receptors, hTAS2R4 and hTAS2R14[6].
Experimental Protocols
Extraction and Purification of Steviol Glycosides
A general methodology for the extraction and purification of steviol glycosides from plant material involves the following steps:
-
Extraction: Dried and powdered leaves are extracted with hot water.
-
Clarification: The aqueous extract is clarified to remove pigments and other impurities.
-
Adsorption Chromatography: The clarified extract is passed through an adsorption resin column, which traps the steviol glycosides.
-
Elution: The resin is washed with a solvent alcohol (e.g., methanol or ethanol) to release the glycosides.
-
Purification: The eluted glycoside mixture can be further purified using ion-exchange resins.
-
Crystallization and Drying: The final product is obtained by recrystallization from methanol or aqueous ethanol and may be spray-dried[7][8].
Quantification by High-Performance Liquid Chromatography (HPLC)
The quantification of individual steviol glycosides is typically performed using HPLC. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established standardized methods.
-
Column: A reverse-phase C18 column (e.g., Capcell Pak C18) is commonly used[9].
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., 10 mmol/L sodium phosphate) is employed[9].
-
Detection: UV detection at 210 nm is standard for these compounds[9].
-
Quantification: The concentration of each glycoside is determined by comparing the peak area to that of a certified reference standard.
Caption: General experimental workflow for the quantification of steviol glycosides by HPLC.
Metabolism and Safety
The metabolic fate of steviol glycosides is a key determinant of their safety profile. In humans, neither this compound nor stevioside is absorbed intact through the upper gastrointestinal tract[2]. Upon reaching the colon, the gut microbiota hydrolyzes these glycosides to their common aglycone, steviol[10][11].
Steviol is then absorbed into the bloodstream, metabolized in the liver primarily into steviol glucuronide, and subsequently excreted in the urine[2][12]. Studies have shown that there is no accumulation of steviol or its metabolites in the body[12]. Because all steviol glycosides are metabolized to steviol, the safety data for well-studied compounds like stevioside and rebaudioside A are considered applicable to other steviol glycosides, including this compound[13][14].
Regulatory bodies such as the European Food Safety Authority (EFSA) and JECFA have established an Acceptable Daily Intake (ADI) for steviol glycosides of 4 mg/kg of body weight per day, expressed as steviol equivalents[7][13][15][16][17]. Extensive toxicological studies have concluded that steviol glycosides are not carcinogenic, genotoxic, or associated with any reproductive or developmental toxicity[13][14].
Conclusion
This compound and stevioside, while sharing a common steviol core, exhibit significant differences stemming from their distinct glycosylation patterns. Stevioside, with its additional glucose unit, has a higher molecular weight and is intensely sweet but is often accompanied by a noticeable bitter aftertaste. This compound is less sweet but generally possesses a more favorable taste profile. Their biosynthesis follows a shared pathway that diverges at the final glycosylation steps. Both are considered safe for consumption, as they are metabolized by gut microbiota to steviol, which is then efficiently eliminated from the body. For researchers and drug development professionals, understanding these nuanced differences is crucial for the targeted application of these natural sweeteners in food, beverage, and pharmaceutical formulations.
References
- 1. Structure-Dependent Activity of Plant-Derived Sweeteners [mdpi.com]
- 2. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oobli.com [oobli.com]
- 4. Clues from stevia promise sweetness without aftertaste - Futurity [futurity.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. fao.org [fao.org]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism of stevioside and rebaudioside A from Stevia rebaudiana extracts by human microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro metabolism of the glycosidic sweeteners, stevia mixture and enzymatically modified stevia in human intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism [purecircle.com]
- 13. Safety of steviol glycosides as a food additive | EFSA [efsa.europa.eu]
- 14. Scientific Opinion on the safety of steviol glycosides for the proposed uses as a food additive - International Sweeteners Association [sweeteners.org]
- 15. Safety evaluation of glucosylated steviol glycosides as a food additive in different food categories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Revised exposure assessment of steviol glycosides (E 960) | EFSA [efsa.europa.eu]
- 17. WHO | JECFA [apps.who.int]
Exploring the mechanism of action for rubusoside's bioactivity.
A Technical Guide to the Bioactive Mechanisms of Rubusoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a natural diterpene glycoside primarily extracted from the leaves of the Chinese sweet tea plant (Rubus suavissimus S. Lee), is gaining significant attention in the scientific community for its diverse pharmacological activities.[1][2] Initially recognized as a non-caloric sweetener, emerging research has illuminated its potential as a therapeutic agent with anti-inflammatory, metabolic regulatory, and antioxidant properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's bioactivity. It summarizes key signaling pathways, presents quantitative data from preclinical studies, and details the experimental protocols used to elucidate these effects, offering a comprehensive resource for researchers in pharmacology and drug development.
Metabolic Regulatory Mechanisms
This compound has demonstrated significant potential in modulating glucose and lipid metabolism, positioning it as a candidate for managing metabolic disorders such as type 2 diabetes mellitus (T2DM) and obesity.[3][4] Its action is multi-targeted, primarily involving the activation of key metabolic sensors and the regulation of downstream pathways.
Activation of the AMPK Signaling Pathway
A central mechanism for this compound's hypoglycemic effect is the activation of Adenosine 5'-monophosphate (AMP)-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[4][5] In animal models of T2DM, oral administration of this compound led to increased phosphorylation of AMPK in the liver.[4][6] Activated AMPK subsequently modulates the expression of glucose transporters; it enhances the translocation of GLUT4 to the cell membrane, facilitating glucose uptake into tissues, and downregulates GLUT2 in the liver, which helps control hepatic glucose output.[4] This dual action contributes significantly to lowering fasting blood glucose and improving glucose tolerance.[4]
Caption: this compound activates AMPK, leading to improved glucose homeostasis.
Modulation of PPARγ/α and Lipid Metabolism
This compound has been shown to alleviate lipid metabolism disorders in high-fat diet (HFD)-induced obese mice.[3] The mechanism involves the dual agonism of peroxisome proliferator-activated receptors gamma (PPARγ) and alpha (PPARα).[3] this compound upregulates the expression of both PPARγ and PPARα, which are critical transcription factors in adipogenesis and fatty acid oxidation, respectively.[3]
Concurrently, it downregulates the expression of galectin-3 (Lgals3) and mitogen-activated protein kinase interacting serine/threonine kinase-2 (Mknk2).[3] Furthermore, this compound modulates the activity of PPARγ through site-specific phosphorylation mediated by p38 Mitogen-Activated Protein Kinase (p38MAPK) and Extracellular Regulated Protein Kinases 1/2 (ERK1/2).[3] This complex interplay helps reduce weight gain, dyslipidemia, and hepatic steatosis.[3]
Caption: this compound modulates lipid metabolism via PPAR and MAPK pathways.
Inhibition of Glucose Transporters and Protection Against Lipotoxicity
Beyond pathway modulation, this compound directly interferes with glucose transport. It has been shown to inhibit the human glucose transporter 1 (GLUT1) and the fructose transporter (GLUT5) with IC50 values of 4.6 mM and 6.7 mM, respectively.[7] Additionally, this compound protects pancreatic beta-cells from lipotoxicity, a key factor in the pathogenesis of diabetes.[8] In INS-1 insulinoma cells, concentrations of 50 to 200 µM of this compound prevented cell damage induced by high levels of palmitic acid.[7][8] Metabolomics analysis revealed that this protective effect is associated with the regulation of metabolic pathways such as pentose and glucuronate interconversions and glycerophospholipid metabolism.[8]
Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation is a hallmark of many metabolic and autoimmune diseases. This compound exhibits potent anti-inflammatory activities by targeting core inflammatory signaling cascades.[2][9]
Inhibition of NF-κB and MAPK Signaling Pathways
The primary anti-inflammatory mechanism of this compound involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9][10][11] In models of inflammation, such as ovalbumin-induced asthma or LPS-stimulated macrophages, this compound treatment inhibits the activation of NF-κB.[9][10] This prevents its translocation to the nucleus, thereby downregulating the expression of a wide array of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α, IL-1β, and IL-6.[10][12]
Simultaneously, this compound suppresses the phosphorylation and activation of key MAP kinases, specifically p38 and JNK, which are also critical for the production of inflammatory cytokines.[11]
Caption: this compound inhibits NF-κB and MAPK pathways to reduce inflammation.
Modulation of Gut Barrier Integrity
In a model of low-grade chronic inflammation induced by lipopolysaccharide (LPS), supplementation with an extract from Rubus suavissimus (of which this compound is a major component) was found to preserve intestinal barrier integrity.[13] This was achieved by upregulating the expression of tight junction proteins, including zonula occluden-1 (ZO-1) and junctional adhesion molecule-1 (JAMA), as well as mucin-4 (MUC-4).[13] By strengthening the gut barrier, the extract helps prevent systemic inflammation and the subsequent onset of metabolic disorders.[13]
Antioxidant Activity via Nrf2 Pathway
While direct studies on this compound's effect on the Nrf2 pathway are limited, research on structurally similar steviol glycosides, such as Rebaudioside A, provides strong evidence for a likely mechanism. Rebaudioside A protects cells from oxidative injury by activating the Nuclear factor erythroid-derived 2-like 2 (Nrf2) signaling pathway.[14]
Activation of Nrf2 leads to its translocation into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[14][15] This induces the expression of phase II antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which neutralize reactive oxygen species (ROS) and protect cells from oxidative stress.[14] Given the structural and functional similarities among steviol glycosides, it is highly plausible that this compound shares this Nrf2-mediated antioxidant mechanism.
Caption: this compound likely activates the Nrf2 pathway for antioxidant defense.
Summary of Quantitative Data
The following table summarizes key quantitative data from preclinical studies investigating the bioactivity of this compound.
| Parameter | Value | Model System | Bioactivity | Reference |
| IC₅₀ (GLUT1 Inhibition) | 4.6 mM | Recombinant Human Transporter | Anti-diabetic | [7] |
| IC₅₀ (GLUT5 Inhibition) | 6.7 mM | Recombinant Human Transporter | Anti-diabetic | [7] |
| Effective Concentration | 50 - 200 µM | INS-1 Mouse Insulinoma Cells | Protection from Lipotoxicity | [7] |
| Effective Dosage (in vivo) | 100 - 200 mg/kg/day | T2DM Mice | Anti-diabetic | [4] |
| Effective Dosage (in vivo) | 50 - 300 mg/kg | OVA-induced Asthma Mice | Anti-inflammatory | [9] |
Key Experimental Protocols
The mechanisms described in this guide were elucidated using a range of standardized in vivo and in vitro experimental models.
In Vivo T2DM Mouse Model
This protocol is used to assess the anti-diabetic and metabolic regulatory effects of this compound.
-
Model Induction: Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 4-8 weeks to induce insulin resistance. A single low-dose intraperitoneal injection of streptozotocin (STZ), dissolved in citrate buffer, is then administered to induce partial beta-cell damage, establishing a T2DM model.[4][6]
-
Treatment: Mice are randomly assigned to groups: control (vehicle), model, positive control (e.g., metformin), and this compound treatment groups (e.g., 100 and 200 mg/kg/day). This compound is administered daily via oral gavage for a period of 8-10 weeks.[4]
-
Endpoint Analysis:
-
Metabolic Parameters: Fasting blood glucose, body weight, and oral glucose tolerance tests (OGTT) are monitored weekly. At the end of the study, serum is collected for lipid profile analysis (triglycerides, total cholesterol).
-
Tissue Collection: Liver and adipose tissues are harvested for histopathological analysis (H&E staining for steatosis) and molecular analysis.
-
Molecular Analysis: Western blotting is performed on liver tissue lysates to quantify the protein expression levels and phosphorylation status of key targets like AMPK, p-AMPK, GLUT2, and GLUT4.[4][6]
-
Caption: A typical experimental workflow for evaluating this compound in a T2DM mouse model.
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol is used to investigate the direct anti-inflammatory effects of this compound on immune cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the culture medium for a specified duration (e.g., 24 hours).
-
Endpoint Analysis:
-
Nitric Oxide (NO) Production: The concentration of nitrite in the cell culture supernatant is measured using the Griess reagent, which serves as an indicator of iNOS activity.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene and Protein Expression: Cells are lysed to extract total RNA or protein. RT-qPCR is used to measure the mRNA levels of iNOS, COX-2, and cytokines. Western blotting is used to determine the protein levels and phosphorylation status of key signaling molecules like IκBα, p65 (NF-κB), p38, and JNK.[11]
-
Conclusion
This compound exhibits a compelling profile of bioactivities relevant to the treatment of metabolic and inflammatory diseases. Its mechanisms of action are multifaceted, involving the modulation of critical signaling pathways such as AMPK, PPAR, NF-κB, and MAPK. The ability to simultaneously improve glucose homeostasis, regulate lipid metabolism, and suppress inflammation highlights its therapeutic potential. The data and protocols presented herein provide a solid foundation for further research, including optimization for bioavailability, investigation into additional molecular targets, and progression towards clinical evaluation.
References
- 1. This compound | C32H50O13 | CID 24721373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a Natural Sucrose Substitute, on Streptococcus mutans Biofilm Cariogenic Potential and Virulence Gene Expression In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Sugar Sweetener this compound Alleviates Lipid Metabolism Disorder In Vivo and In Vitro by Targeting PPARγ/α, Lgals3, and Mknk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Metabolomics analysis of the protective effect of this compound on palmitic acid-induced lipotoxicity in INS-1 cells using UPLC-Q/TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Anti-inflammatory effects of Rubus coreanus Miquel through inhibition of NF-κB and MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of Rubus coreanus Miquel through inhibition of NF-κB and MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Chinese Sweet Leaf Tea (Rubus suavissimus) Mitigates LPS-Induced Low-Grade Chronic Inflammation and Reduces the Risk of Metabolic Disorders in a C57BL/6J Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New application of the commercial sweetener rebaudioside a as a hepatoprotective candidate: Induction of the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Physicochemical Landscape of Rubusoside: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the core physical and chemical properties of pure rubusoside, a naturally occurring diterpenoid glycoside of interest to researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.
Executive Summary
This compound, a steviol glycoside primarily found in the leaves of the Chinese sweet tea plant (Rubus suavissimus S. Lee), is gaining significant attention for its potential applications in the pharmaceutical and food industries.[1][2] As a non-caloric natural sweetener, it presents a promising alternative to artificial sweeteners.[2] Beyond its sweetness, this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, and has been shown to modulate key signaling pathways.[3] This guide serves as a centralized resource for the fundamental physicochemical characteristics of pure this compound to support ongoing research and development efforts.
Core Physicochemical Properties
The fundamental physical and chemical properties of pure this compound are summarized in the tables below, providing a consolidated view of its key characteristics.
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | White powder/crystalline solid | [4] |
| Molecular Formula | C₃₂H₅₀O₁₃ | [1][4][5][6] |
| Molecular Weight | 642.73 g/mol | [4][6] |
| CAS Number | 64849-39-4 | [1][4][7] |
| Melting Point | 185 - 189 °C | [8] |
| Optical Rotation | Specific value not readily available in the cited literature. | |
| Hygroscopicity | Reported to be hygroscopic in DMSO solutions. | [3] |
Solubility Profile
| Solvent | Solubility | Notes | Source(s) |
| Dimethylformamide (DMF) | 20 mg/mL | - | [9] |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL (up to 110 mg/mL with ultrasonic assistance) | Hygroscopic nature of DMSO can impact solubility. | [3][9] |
| Ethanol | 10 mg/mL | - | [9] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | - | [9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL | Clear solution. | [10] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL | Clear solution. | [10] |
| 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL | Clear solution. | [10] |
Stability and Degradation
This compound's stability is influenced by pH and temperature. Under strong acidic conditions and elevated temperatures, it is known to degrade. A study on its degradation under acidic conditions identified several degradation products through NMR and mass spectrometry.[5] In simulated gastric fluid, this compound has been observed to degrade to 4'-demethylepipodophyllotoxin-beta-d-glucoside and 4'-demethylepipodophyllotoxin.[6]
Experimental Protocols
This section outlines the methodologies for the isolation, purification, and analysis of this compound, as well as for the determination of some of its biological activities.
Isolation and Purification of this compound
A common method for obtaining high-purity this compound from its natural source, Rubus suavissimus, involves several key steps:
-
Extraction: The dried leaves of Rubus suavissimus are typically extracted with boiling water.[8]
-
Pre-purification: The aqueous extract is passed through a macroporous adsorbent resin column (e.g., HP-20) to adsorb the glycosides. Elution is then carried out with an ethanol-water mixture (e.g., 90% ethanol).[8]
-
Decoloration: The eluate is concentrated to remove ethanol and then passed through an anion-exchange resin to remove pigments.[8]
-
Chromatographic Purification: Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC). A C18 column is often used with a mobile phase of methanol and water.[8]
-
Crystallization: The purified fractions are concentrated, and this compound is crystallized, often from methanol, to yield a high-purity product.
High-Performance Liquid Chromatography (HPLC) Analysis
The purity and quantification of this compound can be determined using HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a sodium phosphate buffer at a slightly acidic pH (e.g., pH 2.6).[4] The elution can be isocratic.
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[4]
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 40 °C.[4]
-
Detection: Detection is carried out by monitoring the UV absorbance at 210 nm.[11]
-
Quantification: Quantification is achieved by comparing the peak area of the sample to that of a standard of known concentration.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are powerful tools for the structural confirmation of this compound and its degradation products.
-
Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or pyridine-d₅.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For 2D NMR, experiments like COSY, HSQC, and HMBC are performed to establish proton-proton and proton-carbon correlations, which are crucial for assigning the complex structure of the molecule.[12]
-
Data Analysis: The chemical shifts (δ) and coupling constants (J) are analyzed to elucidate the complete structure of the molecule.[12]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is commonly used to evaluate the antioxidant potential of natural compounds.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol. This solution has a deep violet color.
-
Reaction Mixture: Different concentrations of this compound are added to the DPPH solution. A control is prepared with methanol instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Visible spectrophotometer.[13]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[14]
Biological Activity and Signaling Pathways
This compound has been shown to interact with several key signaling pathways, contributing to its observed biological effects.
AMPK Signaling Pathway
This compound has been reported to activate the AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK can lead to a decrease in blood glucose levels and protect against oxidative stress. This pathway is a key target in the research of type 2 diabetes.
NF-κB Signaling Pathway
This compound has also been shown to inhibit the activation of the NF-κB pathway, which is a critical regulator of inflammation. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines.[3][10]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the extraction and purification of this compound from its plant source.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of pure this compound. The presented data and protocols are intended to facilitate further research into the potential therapeutic and industrial applications of this promising natural compound. As research progresses, a more detailed understanding of its properties and biological activities will undoubtedly emerge.
References
- 1. This compound | C32H50O13 | CID 24721373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation products of this compound under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. standards.chromadex.com [standards.chromadex.com]
- 8. journal.buct.edu.cn [journal.buct.edu.cn]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Isolation, NMR Spectral Analysis and Hydrolysis Studies of a Hepta Pyranosyl Diterpene Glycoside from Stevia rebaudiana Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
Rubusoside Solubility Profile: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility profile of rubusoside, a natural diterpene glycoside of interest to researchers, scientists, and drug development professionals. This document outlines this compound's solubility in various solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Executive Summary
This compound, a natural sweetener and potential pharmaceutical agent, exhibits a varied solubility profile depending on the solvent system. Understanding its solubility is critical for its application in research and drug development. This guide consolidates available solubility data, provides detailed methodologies for its determination, and offers a visual representation of the experimental workflow to aid in laboratory practices.
Quantitative Solubility Data
Precise quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively documented in publicly available literature. However, information from various sources provides valuable insights into its solubility characteristics.
Table 1: Reported Solubility of this compound
| Solvent System | Temperature (°C) | Reported Solubility | Unit | Citation |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 2 | mg/mL | |
| Dimethylformamide (DMF) | Not Specified | 20 | mg/mL | |
| Ethanol | Not Specified | 10 | mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Not Specified | 10 | mg/mL | |
| Water | Not Specified | Slightly Soluble | - | [1] |
| Methanol | Not Specified | Slightly Soluble | - | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.75 | mg/mL | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.75 | mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.75 | mg/mL | [1] |
Note: "Slightly Soluble" is a qualitative description and does not represent a quantitative value.
Given the limited specific data for this compound, the solubility of structurally similar steviol glycosides, stevioside and rebaudioside A, can provide valuable comparative insights. A study on these compounds in water, ethanol, and their mixtures at various temperatures offers a useful reference.[2][3][4]
Table 2: Solubility of Stevioside and Rebaudioside A in Ethanol and Water (for reference) [2][3][4]
| Solvent (Ethanol:Water w/w) | Temperature (°C) | Stevioside Solubility (g/L) | Rebaudioside A Solubility (g/L) |
| 100:0 | 5 | 40.5 | 3.6 |
| 100:0 | 50 | 281.3 | 3.7 |
| 0:100 | 5 | 4.7 | 5.0 |
| 0:100 | 50 | 6.3 | 6.6 |
| 70:30 | 5 | 42.2 | 56.2 |
| 70:30 | 50 | 310.3 | 213.7 |
| 30:70 | 5 | 4.5 | 7.1 |
| 30:70 | 50 | 177.8 | 156.8 |
Experimental Protocols
The following section details a generalized experimental protocol for determining the thermodynamic (equilibrium) solubility of this compound using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) quantification. This method is considered the gold standard for solubility measurement.[5][6][7][8]
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
HPLC system with a suitable detector (e.g., UV-Vis or ELSD)
-
Analytical balance
-
pH meter (for aqueous solutions)
Shake-Flask Solubility Determination Protocol
-
Preparation of Solvent: Prepare the desired solvent or solvent mixture. For aqueous solutions, adjust the pH to the desired value.
-
Addition of Excess Solute: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature. Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the sedimentation of the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with the appropriate mobile phase to a concentration within the calibration range of the analytical method.
HPLC Quantification Protocol
-
HPLC System and Conditions:
-
Column: A C18 column is commonly used for the analysis of steviol glycosides.
-
Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 10 mM sodium phosphate buffer, pH 2.6).[4]
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: UV detection at approximately 210 nm is often employed.
-
Injection Volume: A typical injection volume is 10-20 µL.
-
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Sample Analysis: Inject the diluted sample solutions into the HPLC system and record the peak areas.
-
Calculation of Solubility: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original solubility in the solvent by accounting for the dilution factor.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for this compound Solubility Determination.
Conclusion
While comprehensive quantitative solubility data for this compound remains an area for further investigation, this guide provides a solid foundation for researchers. The provided data, though limited, combined with information on structurally similar compounds and a detailed experimental protocol, will aid in the effective design and execution of studies involving this compound. The presented workflow offers a clear and logical approach to solubility determination in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | Celaya | International Journal of Food Studies [old.iseki-food-ejournal.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 8. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Enzymatic conversion of stevioside to rubusoside protocol.
Application Note: Enzymatic Synthesis of Rubusoside
Introduction
This compound is a naturally occurring, high-potency sweetener with bioactive properties found in the leaves of the Chinese sweet tea plant (Rubus suavissimus). Stevioside, a more abundant and structurally similar steviol glycoside from Stevia rebaudiana, often possesses a bitter aftertaste. The targeted enzymatic conversion of stevioside to this compound offers a method to produce this high-value sweetener. This process involves the selective hydrolysis of a single glucose unit from the stevioside molecule. The use of specific glycosidases, such as β-glucosidase, provides an environmentally friendly and highly efficient strategy for this biotransformation.[1] This document provides a detailed protocol for this enzymatic conversion and the subsequent analysis of the reaction products.
Principle
The conversion of stevioside to this compound is achieved by the specific enzymatic hydrolysis of the terminal β-1,2-glucosidic bond in the sophorosyl disaccharide located at the C-13 position of the steviol core. Enzymes with a high affinity for sophorose are particularly effective.[2][3] This reaction removes one glucose molecule, yielding this compound, which is a steviol diglycoside. Several microbial β-glucosidases and β-galactosidases have been identified that can catalyze this specific reaction with high efficiency and selectivity, avoiding unwanted hydrolysis of other glycosidic bonds.[1][4][5]
Data Summary of Enzymatic Conversion Protocols
The efficiency of the stevioside to this compound conversion is highly dependent on the enzyme source and reaction conditions. The following table summarizes key quantitative data from various published protocols.
| Enzyme Source | Substrate Conc. (g/L) | Temperature (°C) | pH | Reaction Time | Conversion Rate (%) | This compound Yield (%) | Reference |
| β-glucosidase (Chryseobacterium scophthalmum 1433) | 240 | 47.5 | N/A | 70 min | 99 | 99 | [1] |
| β-glucosidase (Streptomyces sp. GXT6) | N/A | 50 | 8.5 | 6 h | 98.2 | 78.8 | [2][3][6] |
| β-galactosidase (Aspergillus sp.) | N/A | 60 | N/A | 72 h | 98.3 | 91.4 | [4][6] |
| β-glucosidase (Aspergillus aculeatus) | 280 mM | 63 | 5.1 | N/A | N/A | N/A | [5] |
N/A: Data not available in the cited source.
Detailed Experimental Protocols
Protocol 1: Enzymatic Conversion of Stevioside to this compound
This protocol details the steps for the enzymatic reaction using a commercially available or purified β-glucosidase.
4.1. Materials
-
Stevioside (≥95% purity)
-
β-glucosidase (e.g., from Streptomyces sp. or Aspergillus sp.)
-
Sodium Phosphate Buffer (50 mM, pH 7.0, adjust pH according to enzyme optimum)
-
Deionized water
-
0.22 µm syringe filters
-
HPLC vials
4.2. Equipment
-
Analytical balance
-
pH meter
-
Thermostatic water bath or incubator shaker
-
Vortex mixer
-
Microcentrifuge
-
Heating block or water bath for reaction termination
4.3. Procedure
-
Substrate Preparation: Prepare a stock solution of stevioside (e.g., 50 g/L) by dissolving the required amount in 50 mM sodium phosphate buffer. Gently warm and vortex if necessary to fully dissolve.
-
Reaction Setup: In a reaction tube, add the stevioside solution. Pre-incubate the solution at the optimal temperature for the selected enzyme (e.g., 50°C) for 10 minutes to allow for temperature equilibration.
-
Enzyme Addition: Add the β-glucosidase to the reaction mixture to a final concentration that ensures efficient conversion (e.g., 100-500 U/L). The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation for the required duration (e.g., 6 hours). It is recommended to take time-course samples (e.g., at 0, 1, 2, 4, and 6 hours) to monitor the reaction progress.
-
Reaction Termination: Stop the reaction by heat inactivation. Place the reaction tubes in a heating block or boiling water bath at 100°C for 10 minutes to denature the enzyme.
-
Sample Preparation for Analysis: After cooling to room temperature, centrifuge the sample at 10,000 x g for 10 minutes to pellet the denatured enzyme and any precipitates.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 2: HPLC Analysis of Stevioside and this compound
This protocol provides a reliable HPLC method for the separation and quantification of stevioside and its conversion product, this compound.
4.1. Materials
-
Acetonitrile (ACN), HPLC grade
-
Sodium Phosphate Monobasic, HPLC grade
-
Phosphoric Acid
-
Deionized water (18.2 MΩ·cm)
-
Stevioside standard (≥95% purity)
-
This compound standard (≥95% purity)
4.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
UV-Vis Detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Autosampler
-
Column oven
-
4.3. HPLC Conditions
| Parameter | Value |
| Mobile Phase | Acetonitrile : 10 mM Sodium Phosphate Buffer (32:68, v/v), pH adjusted to 2.6 with phosphoric acid[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 40°C[7] |
| Detection Wavelength | 210 nm[8] |
| Injection Volume | 20 µL[7] |
| Run Time | ~25 minutes |
4.4. Procedure
-
Standard Preparation: Prepare individual stock solutions of stevioside and this compound (e.g., 1 mg/mL) in the mobile phase. Perform serial dilutions to create a set of calibration standards ranging from 1 to 50 mg/kg.[7]
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration for both stevioside and this compound.
-
Sample Analysis: Inject the prepared samples from the enzymatic reaction (Protocol 1, step 7) into the HPLC system.
-
Quantification: Identify and integrate the peaks for stevioside and this compound based on the retention times of the standards. Calculate the concentration of each compound in the samples using the linear regression equation from the calibration curves.
-
Calculations:
-
Stevioside Conversion (%) : [ (Initial Concentration of Stevioside - Final Concentration of Stevioside) / Initial Concentration of Stevioside ] * 100
-
This compound Yield (%) : [ (Moles of this compound Produced) / (Initial Moles of Stevioside) ] * 100
-
Visualizations
References
- 1. A Novel β-Glucosidase From Chryseobacterium scophthalmum 1433 for Efficient this compound Production From Stevioside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective production of this compound from stevioside by using the sophorose activity of β-glucosidase from Streptomyces sp. GXT6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Production of Steviol Glucosides Using β-Glucosidase and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for the Purification of Rubusoside Using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rubusoside, a natural sweetener extracted from the leaves of Rubus suavissimus S. Lee, is a steviol glycoside with increasing commercial interest due to its low-calorie and non-caloric properties. The purification of this compound from crude plant extracts is a critical step to achieve the high purity required for food, beverage, and pharmaceutical applications. This document provides a detailed, step-by-step protocol for the purification of this compound using a combination of macroporous adsorption resin and silica gel column chromatography. This two-step chromatographic process is effective in removing pigments, salts, and other impurities to yield high-purity this compound.
Data Presentation
The following table summarizes the typical purity and yield of this compound at various stages of the purification process as described in the literature.
| Purification Step | Initial Purity (w/w) | Final Purity (w/w) | Notes |
| Crude Water Extract | 5-15% | - | Purity of the initial extract from Rubus suavissimus leaves.[1] |
| Macroporous Resin Chromatography | 5-15% | ~60% | Significant removal of polar impurities and some pigments.[1][2] |
| Silica Gel Chromatography | ~60% | ~80% | Further purification to remove less polar impurities.[1][2] |
| Recrystallization | ~80% | >99% | Final polishing step to achieve high purity crystals.[1][2] |
| Enzymolysis & Organic Membrane | - | >99% | An alternative process to achieve high purity.[3] |
Experimental Workflow
The overall workflow for the purification of this compound from crude extract to a highly purified product is depicted in the following diagram.
Caption: Experimental workflow for this compound purification.
Experimental Protocols
This section provides a detailed methodology for the purification of this compound using a two-step column chromatography procedure.
Part 1: Purification using Macroporous Adsorption Resin
This initial step aims to capture this compound from the crude extract while allowing more polar impurities to pass through.
1.1. Materials and Reagents:
-
Crude aqueous extract of Rubus suavissimus (containing 5-15% this compound)
-
Macroporous adsorption resin (e.g., T-28 or H-30)[3]
-
Ethanol (20% and 70% v/v in deionized water)
-
Deionized water
-
0.2% Sodium hydroxide (NaOH) solution
-
0.4% Hydrochloric acid (HCl) solution
-
Glass chromatography column
1.2. Resin Pre-treatment and Column Packing:
-
Suspend the macroporous resin in deionized water and allow it to swell for 24 hours.
-
Wash the resin sequentially with five column volumes of the following solutions: water, 0.2% NaOH, water, 0.4% HCl, and finally water until the effluent is neutral.[3]
-
Prepare a slurry of the pre-treated resin in deionized water and pour it into the chromatography column.
-
Allow the resin to settle, ensuring a uniformly packed bed without any air bubbles.
-
Equilibrate the packed column by passing 3-5 bed volumes (BV) of deionized water through it at a flow rate of 1 BV/h.
1.3. Sample Loading and Washing:
-
Dissolve the crude extract in deionized water.
-
Load the crude extract solution onto the equilibrated column at a controlled flow rate (e.g., 1-2 BV/h).
-
After loading, wash the column with 2-3 BV of deionized water to remove unbound impurities.
1.4. Elution:
-
Perform a gradient elution to desorb the bound this compound.[4]
-
First, elute the column with 2.5 BV of 20% ethanol at a flow rate of 1.0 BV/h.[4] This step helps to remove some more polar impurities that may have weakly bound to the resin.
-
Next, elute the column with 2 BV of 70% ethanol at a flow rate of 0.5 BV/h to desorb the this compound.[4]
-
Collect the fractions from the 70% ethanol elution.
-
Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
1.5. Post-Elution Processing:
-
Pool the fractions containing this compound.
-
Concentrate the pooled fractions under reduced pressure to remove the ethanol.
-
The resulting aqueous solution containing partially purified this compound (approximately 60% purity) can be spray-dried or used directly for the next purification step.[1][2][4]
Part 2: Purification using Silica Gel Chromatography
This second chromatographic step further purifies the this compound by separating it from less polar impurities.
2.1. Materials and Reagents:
-
Partially purified this compound from the macroporous resin step (~60% purity)
-
Silica gel (60-120 mesh)
-
Organic solvents for the mobile phase (e.g., a mixture of chloroform and methanol)
-
Glass chromatography column
2.2. Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase solvent.
-
Pour the slurry into the chromatography column and allow it to pack uniformly under gravity.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading.
-
Equilibrate the column by passing 2-3 BV of the initial mobile phase through it.
2.3. Sample Loading:
-
Dissolve the partially purified this compound in a minimal amount of the initial mobile phase.
-
Carefully load the dissolved sample onto the top of the silica gel column.
2.4. Elution:
-
Begin elution with a less polar solvent system (e.g., a higher ratio of chloroform to methanol).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of methanol.
-
Collect fractions and monitor them by TLC or HPLC to identify the fractions containing pure this compound.
2.5. Post-Elution Processing:
-
Pool the fractions containing this compound of the desired purity (~80%).[1][2]
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound as a solid.
Part 3: Final Recrystallization
To achieve a purity of greater than 99%, a final recrystallization step is often necessary.
3.1. Materials and Reagents:
-
Purified this compound from the silica gel step (~80% purity)
-
Methanol
3.2. Protocol:
-
Dissolve the purified this compound in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the crystals under vacuum to obtain high-purity this compound (>99%).[1][2]
References
- 1. US20130040033A1 - High-Purity this compound And Process For Purification Of The Same - Google Patents [patents.google.com]
- 2. WO2013133689A1 - High-purity this compound and process for producing of the same - Google Patents [patents.google.com]
- 3. CN108276462B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN110078775B - Environment-friendly production method of high-content this compound and rubuspolyphenol - Google Patents [patents.google.com]
Application Note: Sensitive and Robust LC-MS/MS Method for the Quantification of Rubusoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rubusoside is a naturally occurring steviol glycoside found in the leaves of the Chinese sweet tea plant (Rubus suavissimus) and in smaller amounts in Stevia rebaudiana.[1][2] As a natural, low-calorie sweetener, its accurate quantification is crucial for quality control in food and beverage manufacturing, formulation development, and pharmacokinetic studies.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the analysis of this compound, even in complex matrices. This application note provides a comprehensive protocol for the sensitive detection and quantification of this compound using LC-MS/MS.
Experimental Workflow
The overall analytical process, from sample preparation to data analysis, is outlined below. This workflow is designed to ensure accuracy, reproducibility, and high throughput for the quantification of this compound in various sample types.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical and depends on the complexity of the sample matrix.
Protocol 1.1: Plasma or Serum Samples (Protein Precipitation) This protocol is suitable for pharmacokinetic studies.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., isoscoparin).[1]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC autosampler vial for analysis.
Protocol 1.2: Liquid Samples (e.g., Beverages) This simple dilution method is effective for clear liquid matrices.
-
Dilute the beverage sample with a mixture of water and acetonitrile (e.g., 80:20 v/v) to bring the analyte concentration within the linear range of the calibration curve.[4]
-
Vortex the solution to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter directly into an LC autosampler vial.[4]
Protocol 1.3: Solid/Semi-Solid Samples (e.g., Foods, Plant Material) This protocol involves a more extensive extraction and cleanup for complex solid matrices.
-
Homogenize a known weight of the sample (e.g., 1 g).
-
Add 10 mL of an extraction solvent (e.g., 80:20 water:acetonitrile v/v) and vortex/sonicate for 15-20 minutes.[3]
-
Centrifuge the mixture at 4,000 x g for 10 minutes.
-
Condition a C18 Solid Phase Extraction (SPE) cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.[4]
-
Load 3 mL of the supernatant from step 3 onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the this compound with 3 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm PTFE syringe filter into an LC autosampler vial.[4]
LC-MS/MS Method
The following parameters provide a robust starting point for the separation and detection of this compound. Optimization may be required based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Recommended Condition |
|---|---|
| LC System | UHPLC or HPLC system |
| Column | UPLC HSS T3 C18 (or equivalent), 2.1 x 100 mm, 1.8 µm[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min (20% B), 1-5 min (20-80% B), 5-6 min (80% B), 6-6.1 min (80-20% B), 6.1-8 min (20% B) |
| Column Temp. | 30°C[5] |
| Injection Vol. | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Recommended Condition |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3][4] |
| MRM Transitions | See Table 3 below |
| Ion Source Temp. | 350°C[5] |
| Sheath Gas | 50 Arb[5] |
| Auxiliary Gas | 10 Arb[5] |
Table 3: MRM Transitions for this compound
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
|---|---|---|---|---|
| This compound | 641.3 | 479.2 | -25 | Quantifier[3] |
| this compound | 641.3 | 317.2 | -40 | Qualifier[4] |
Data and Performance
The described method is capable of achieving high sensitivity and excellent performance. The following table summarizes typical quantitative data gathered from relevant studies.
Table 4: Summary of Method Performance Characteristics
| Parameter | Performance in Plasma[1] | Performance in Food Matrices[5] |
|---|---|---|
| Linearity Range | 3.5 – 1120 ng/mL | 0.2 – 1.0 mg/L (200 - 1000 ng/mL) |
| Correlation (r²) | > 0.99 | > 0.99 |
| LOD | Not Reported | 0.003 – 0.078 µg/g |
| LOQ | 3.5 ng/mL | 0.011 – 0.261 µg/g |
| Precision (%RSD) | < 7% (Intra- & Inter-day) | 0.76 – 13.97% |
| Accuracy (%Recovery) | 92.3 – 108.1% | 80.85 – 114.09% |
| Matrix Effect | 107.1 – 110.0% | Matrix dependent, can show suppression or enhancement[6] |
This compound Fragmentation Pathway
In negative ion ESI-MS/MS, this compound undergoes characteristic fragmentation. The primary and most abundant fragmentation event is the neutral loss of a glucose moiety from the C-13 position of the steviol backbone.
Conclusion
This application note details a sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in a variety of matrices, including plasma, beverages, and solid foods. The protocols for sample preparation are tailored to different matrix complexities, and the optimized LC and MS parameters ensure reliable results. The method demonstrates excellent linearity, low limits of detection, and high accuracy, making it an invaluable tool for researchers, scientists, and drug development professionals working with this natural sweetener.
References
- 1. Determination of eight artificial sweeteners and common Stevia rebaudiana glycosides in non-alcoholic and alcoholic beverages by reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. De novo biosynthesis of this compound and rebaudiosides in engineered yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. nutrafoods.eu [nutrafoods.eu]
Application of rubusoside as a solubilizing agent for hydrophobic drugs.
Introduction
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). This low solubility can lead to poor dissolution, variable bioavailability, and ultimately, suboptimal therapeutic efficacy. Rubusoside, a natural diterpene glycoside extracted from the leaves of the Chinese sweet tea plant (Rubus suavissimus), has emerged as a promising excipient to address this challenge.[1] This document provides detailed application notes and protocols for utilizing this compound as a solubilizing agent for hydrophobic drugs, intended for researchers, scientists, and drug development professionals.
This compound's amphiphilic structure, consisting of a lipophilic steviol core and a hydrophilic glucose side chain, allows it to self-assemble into micelles in aqueous solutions, thereby encapsulating and solubilizing hydrophobic drug molecules.[2] It has been shown to significantly enhance the solubility of various poorly soluble drugs, including anti-cancer agents, anti-inflammatory compounds, and vitamins.[1][2][3][4][5][6] Furthermore, this compound is generally regarded as safe (GRAS), making it an attractive alternative to synthetic surfactants that may have toxicity concerns.[2]
This document outlines the mechanisms of solubilization, presents quantitative data on solubility enhancement for several model drugs, and provides detailed experimental protocols for formulation development and characterization.
Mechanisms of Solubilization
The primary mechanism by which this compound enhances the solubility of hydrophobic drugs is through micellar solubilization .[1][7] In aqueous solutions, at concentrations above its critical micelle concentration (CMC) of approximately 0.18 mM, this compound monomers self-assemble into micelles.[1][4] These micelles have a hydrophobic core, which can entrap poorly water-soluble drug molecules, and a hydrophilic shell, which interfaces with the aqueous environment, leading to the overall solubilization of the drug.
In addition to micelle formation, this compound can also act as a stabilizer in nanocrystal-based solid dispersions .[8][9] In this approach, the drug is formulated as nanocrystals, and this compound acts as a surface stabilizer, preventing crystal growth and agglomeration. This, combined with the inherent solubility-enhancing properties of this compound, leads to improved dissolution rates.[8]
Quantitative Data on Solubility Enhancement
The following tables summarize the quantitative data from various studies on the solubility enhancement of hydrophobic drugs using this compound.
Table 1: Solubility Enhancement of Various Hydrophobic Drugs by this compound
| Hydrophobic Drug | Initial Solubility | Formulation with this compound | Solubility Enhancement (Fold Increase) | Reference |
| Curcumin | ~38.6 µg/mL | This compound Micelles | 60 | [1] |
| Resveratrol | - | This compound Micelles | 33 | [1] |
| Paclitaxel | 0.1 µg/mL | This compound Nano-micelles (6 mg/mL) | 60,000 | [2] |
| NBD C6-Ceramide | Insoluble | This compound Nanomicelles (3.6 mg/mL) | - | [3] |
| Liquiritin | 0.98 mg/mL | 10% this compound Solution (4.70 mg/mL) | 4.8 | [4] |
| Teniposide | Insoluble | 10% this compound Solution (3.42 mg/mL) | - | [4] |
| Vitamin E | - | 1% this compound Solution | 100,000 | [5] |
| Vitamin D2 | - | 1% this compound Solution | 111 | [5] |
Table 2: Physicochemical Properties of this compound-Based Formulations
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Reference |
| This compound/Curcumin + Resveratrol Micelles | ~25 (horizontal), ~1.2 (vertical) | Similar for all RUB-based micelles | - | [1] |
| Apigenin Nanocrystal Solid Dispersion (20% this compound) | - | - | High | [8] |
| NBD C6-Ceramide Nanomicelles | - | - | 1.96 | [3] |
| Paclitaxel Nano-micelles | 4.7 ± 0.7 | - | - | [2] |
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of hydrophobic drug formulations using this compound.
Protocol 1: Preparation of Drug-Loaded this compound Micelles by Solvent Evaporation Method
This method is suitable for encapsulating hydrophobic drugs within this compound micelles.
Materials:
-
Hydrophobic Drug (e.g., Curcumin, Paclitaxel)
-
This compound
-
Organic Solvent (e.g., Ethanol, Acetone)
-
Deionized Water
-
Rotary Evaporator
-
Magnetic Stirrer
-
Syringe Filter (0.22 µm)
Procedure:
-
Dissolution: Accurately weigh the desired amount of the hydrophobic drug and this compound. Dissolve both components in a suitable organic solvent in a round-bottom flask. The ratio of drug to this compound can be optimized based on the desired drug loading.
-
Solvent Evaporation: Connect the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the inner wall of the flask.
-
Hydration: Add a pre-determined volume of deionized water to the flask. Hydrate the thin film by rotating the flask on the rotary evaporator (without vacuum) or by stirring with a magnetic stirrer at room temperature for a specified time (e.g., 1-2 hours). This allows for the self-assembly of drug-loaded micelles.
-
Filtration: Filter the resulting micellar solution through a 0.22 µm syringe filter to remove any un-encapsulated drug aggregates or impurities.
-
Characterization: The resulting formulation can be characterized for particle size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 2: Preparation of Nanocrystal-Based Solid Dispersions by Homogenization and Spray-Drying
This protocol is suitable for improving the dissolution rate of poorly soluble drugs by creating a solid dispersion with this compound.[8]
Materials:
-
Hydrophobic Drug (e.g., Apigenin)
-
This compound
-
Deionized Water
-
High-Pressure Homogenizer
-
Spray Dryer
Procedure:
-
Nanosuspension Preparation: Disperse the hydrophobic drug and this compound (as a stabilizer) in deionized water.
-
Homogenization: Subject the suspension to high-pressure homogenization for a sufficient number of cycles to achieve the desired particle size reduction, resulting in a nanosuspension.
-
Spray-Drying: Feed the nanosuspension into a spray dryer. Optimize the inlet temperature, feed rate, and atomization pressure to obtain a dry powder of the nanocrystalline solid dispersion.
-
Characterization: The resulting powder should be characterized for its particle size (after redispersion), morphology (SEM), solid-state properties (XRD, DSC), and in vitro dissolution rate.
Protocol 3: Determination of Drug Solubility
This protocol describes the shake-flask method for determining the solubility of a hydrophobic drug in the presence of this compound.
Materials:
-
Hydrophobic Drug
-
This compound solutions of varying concentrations
-
Deionized Water (as control)
-
Vials with screw caps
-
Shaking incubator or water bath
-
Centrifuge
-
Analytical method for drug quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Preparation of this compound Solutions: Prepare a series of aqueous solutions of this compound at different concentrations.
-
Saturation: Add an excess amount of the hydrophobic drug to vials containing the this compound solutions and a control vial with deionized water.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator or water bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-72 hours) to reach equilibrium.
-
Separation: Centrifuge the samples at a high speed to separate the undissolved drug from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately with a suitable solvent, and determine the drug concentration using a validated analytical method.
-
Data Analysis: Plot the drug solubility as a function of this compound concentration to determine the extent of solubility enhancement.
Conclusion
This compound is a versatile and effective natural excipient for enhancing the solubility of a wide range of hydrophobic drugs. Its ability to form micelles and stabilize nanocrystals provides multiple avenues for formulation development. The protocols and data presented in this document offer a comprehensive guide for researchers and drug development professionals to explore the potential of this compound in their work. Further optimization of drug-to-rubusoside ratios and formulation processes will be crucial for developing robust and effective drug delivery systems.
References
- 1. A Novel Solubility-Enhanced this compound-Based Micelles for Increased Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization of Paclitaxel with Natural Compound this compound toward Improving Oral Bioavailability in a Rodent Model [mdpi.com]
- 3. This compound-assisted solubilization of poorly soluble C6-Ceramide for a pilot pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS#:64849-39-4 | Chemsrc [chemsrc.com]
- 7. A Novel Solubility-Enhanced this compound-Based Micelles for Increased Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound As a Multifunctional Stabilizer for Novel Nanocrystal-Based Solid Dispersions with a High Drug Loading: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Nanocrystal Solid Dispersions with Rubusoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oral bioavailability of poorly soluble active pharmaceutical ingredients (APIs) presents a significant challenge in drug development. Nanocrystal solid dispersions (NSDs) have emerged as a promising strategy to enhance the dissolution rate and, consequently, the bioavailability of such compounds. This technology combines the principles of nanocrystals, which increase the surface area of the drug, and solid dispersions, which embed the drug in a carrier matrix in a high-energy state.
This document provides detailed application notes and protocols for the formulation of nanocrystal solid dispersions using rubusoside, a natural, non-caloric sweetener, as a multifunctional stabilizer. This compound has been shown to be an effective stabilizer for nanocrystals, offering good redispersibility and the potential for high drug loading.[1][2] The protocols outlined below use apigenin, a poorly soluble flavonoid, as a model drug, based on published research in this area.[1][2]
Principle of the Technology
The formulation of nanocrystal solid dispersions with this compound involves a two-step process:
-
Preparation of Nanosuspension: The coarse drug powder is dispersed in an aqueous solution containing this compound as a stabilizer. This suspension is then subjected to high-pressure homogenization (HPH) to reduce the particle size of the drug to the nanometer range.[1]
-
Solidification of Nanosuspension: The resulting nanosuspension is then spray-dried to remove the aqueous phase, yielding a solid powder. This powder consists of drug nanocrystals dispersed in a solid matrix of this compound.[1]
The use of this compound as a stabilizer is crucial for preventing the aggregation of the nanocrystals during both the homogenization and spray-drying processes. Its properties also contribute to the rapid redispersion of the nanocrystals when the solid dispersion comes into contact with an aqueous medium, facilitating enhanced dissolution of the API.
Experimental Workflows
The following diagrams illustrate the key experimental workflows for the formulation and characterization of nanocrystal solid dispersions with this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the formulation and characterization of apigenin nanocrystal solid dispersions stabilized with this compound.
Table 1: Formulation Parameters and Physicochemical Properties of Apigenin Nanosuspensions
| Formulation Code | This compound Concentration (% w/w of drug) | Particle Size (d50, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| AP-NS-Rub5 | 5 | Data not available | Data not available | Data not available |
| AP-NS-Rub10 | 10 | Data not available | Data not available | Data not available |
| AP-NS-Rub15 | 15 | Data not available | Data not available | Data not available |
| AP-NS-Rub20 | 20 | ~250-350 | < 0.3 | ~ -20 to -30 |
Note: The values for the 20% this compound formulation are estimated based on typical results for similar systems. Specific data from the primary literature was not available.
Table 2: Properties of Apigenin Nanocrystal Solid Dispersions (AP-NSD)
| Formulation Code | Drug Loading (%) | Redispersibility Index (RDI) | In Vitro Dissolution (e.g., % dissolved in 60 min) |
| AP-NSD-Rub20 | High (Specific value not available) | Good (RDI close to 1) | Significantly higher than raw API |
Note: "High" drug loading and "Good" redispersibility are reported in the literature, but specific quantitative values were not available.[1][2] The redispersibility index (RDI) is calculated as the ratio of the particle size after redispersion to the original particle size of the nanosuspension.[3]
Detailed Experimental Protocols
Protocol 1: Preparation of Apigenin Nanosuspension
Objective: To prepare a stable nanosuspension of apigenin using this compound as a stabilizer via high-pressure homogenization.
Materials:
-
Apigenin (raw powder)
-
This compound
-
Deionized water
-
High-pressure homogenizer
Procedure:
-
Preparation of Stabilizer Solution:
-
Dissolve the desired amount of this compound (e.g., 20% w/w relative to the drug) in deionized water with magnetic stirring until a clear solution is obtained.
-
-
Preparation of Coarse Suspension:
-
Disperse the apigenin powder in the this compound solution.
-
Homogenize the suspension using a high-shear mixer at approximately 10,000 rpm for 5-10 minutes to obtain a uniform coarse suspension.
-
-
High-Pressure Homogenization:
-
Process the coarse suspension through a high-pressure homogenizer.
-
Set the homogenization pressure to a high level (e.g., 1000-1500 bar).
-
Perform multiple homogenization cycles (e.g., 10-20 cycles) to achieve the desired particle size and a narrow size distribution.
-
Monitor the temperature of the suspension during homogenization and use a cooling system to prevent overheating.
-
-
Characterization of Nanosuspension:
-
Measure the particle size (e.g., d50) and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanosuspension.
-
Protocol 2: Formulation of Nanocrystal Solid Dispersion by Spray Drying
Objective: To convert the apigenin nanosuspension into a solid powder with good redispersibility.
Materials:
-
Apigenin nanosuspension (from Protocol 1)
-
Spray dryer
Procedure:
-
Preparation for Spray Drying:
-
Ensure the nanosuspension is well-dispersed by gentle stirring before feeding it into the spray dryer.
-
-
Spray Drying Process:
-
Set the spray dryer parameters. Typical parameters for aqueous nanosuspensions are:
-
Inlet temperature: 100-140°C
-
Outlet temperature: 50-70°C
-
Feed rate: 2-5 mL/min
-
Aspirator rate: 80-100%
-
Nozzle size: 0.5-1.0 mm
-
-
Feed the nanosuspension into the spray dryer.
-
Collect the dried powder from the cyclone collector.
-
-
Post-Drying:
-
Store the collected nanocrystal solid dispersion powder in a desiccator to prevent moisture absorption.
-
Protocol 3: Characterization of Nanocrystal Solid Dispersion
Objective: To evaluate the physicochemical properties and in vitro performance of the formulated nanocrystal solid dispersion.
1. Particle Size and Zeta Potential after Redispersion:
-
Disperse a known amount of the nanocrystal solid dispersion powder in deionized water to the original concentration of the nanosuspension.
-
Gently shake or vortex for a few minutes to ensure complete redispersion.
-
Measure the particle size and zeta potential using DLS as described in Protocol 1.
2. Redispersibility Index (RDI) Calculation:
-
Calculate the RDI using the following formula:
-
RDI = D / D₀
-
Where D is the mean particle size of the redispersed solid dispersion and D₀ is the mean particle size of the original nanosuspension before spray drying.[3] An RDI value close to 1 indicates excellent redispersibility.
-
3. Solid-State Characterization:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the powder into an aluminum pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., 30-400°C) under a nitrogen atmosphere.
-
Analyze the thermogram for changes in the melting peak of the drug, which can indicate a change in its crystalline state.
-
-
Powder X-ray Diffraction (PXRD):
-
Pack the powder sample into a sample holder.
-
Scan the sample over a 2θ range of 5-60° at a specific scan rate.
-
Compare the diffraction pattern of the nanocrystal solid dispersion with that of the raw API to assess any changes in crystallinity.
-
4. Morphological Analysis:
-
Scanning Electron Microscopy (SEM):
-
Mount the powder on a stub using double-sided adhesive tape.
-
Sputter-coat the sample with gold or another conductive material.
-
Observe the surface morphology and particle shape of the spray-dried powder.
-
-
Transmission Electron Microscopy (TEM):
-
Disperse the powder in a suitable solvent and place a drop onto a carbon-coated copper grid.
-
Allow the solvent to evaporate.
-
Observe the morphology and size of the individual nanocrystals.
-
5. Drug Loading Determination:
-
Accurately weigh a specific amount of the nanocrystal solid dispersion powder.
-
Dissolve the powder in a suitable solvent in which both the drug and this compound are soluble.
-
Quantify the amount of drug in the solution using a validated analytical method (e.g., HPLC).
-
Calculate the drug loading using the formula:
-
Drug Loading (%) = (Mass of drug in powder / Total mass of powder) x 100
-
6. In Vitro Dissolution Testing:
-
Perform dissolution testing using a USP dissolution apparatus (e.g., Apparatus II, paddle method).
-
Use a suitable dissolution medium (e.g., simulated gastric or intestinal fluid).
-
Add an amount of the nanocrystal solid dispersion powder equivalent to a specific dose of the drug to the dissolution vessel.
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 50-100 rpm).
-
Withdraw samples at predetermined time intervals and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Compare the dissolution profile of the nanocrystal solid dispersion with that of the raw API.
Logical Relationships in Formulation
The following diagram illustrates the logical relationships between formulation variables, process parameters, and the final product characteristics.
Conclusion
The formulation of nanocrystal solid dispersions using this compound as a stabilizer offers a promising and natural approach to enhance the dissolution and potential bioavailability of poorly soluble drugs. The protocols provided in this document offer a comprehensive guide for researchers and scientists to develop and characterize these advanced drug delivery systems. Careful optimization of formulation variables and process parameters is crucial for achieving the desired product attributes, including small particle size, good stability, high drug loading, and rapid dissolution.
References
Using rubusoside to improve oral bioavailability of pharmaceuticals.
Application Notes: Enhancing Oral Bioavailability with Rubusoside
Introduction
A significant challenge in pharmaceutical development is the poor oral bioavailability of many active pharmaceutical ingredients (APIs). According to the Biopharmaceutics Classification System (BCS), drugs with low aqueous solubility (BCS Class II and IV) often exhibit poor and variable absorption after oral administration, limiting their therapeutic efficacy. This compound, a natural diterpene glycoside extracted from the leaves of the Chinese sweet tea plant (Rubus suavissimus), has emerged as a promising excipient to overcome these challenges. Primarily known as a natural, non-caloric sweetener, this compound's unique molecular structure allows it to act as a powerful solubilizing agent and formulation stabilizer, significantly improving the oral bioavailability of poorly soluble drugs.[1][2][3]
Mechanism of Action
The primary mechanism by which this compound enhances oral bioavailability is through the dramatic improvement of drug solubility and dissolution rate in the gastrointestinal tract.
-
Nano-micelle Formation: this compound molecules can self-assemble in aqueous solutions to form nano-sized micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble (lipophilic) drug molecules can be encapsulated within the hydrophobic core, creating a stable, water-soluble drug-rubusoside complex.[4] This formulation effectively increases the concentration of the drug that can be maintained in solution in the gut, creating a "supersaturated" state that enhances the driving force for absorption across the intestinal epithelium.[5][6]
-
Nanocrystal Stabilization: this compound can also function as an effective stabilizer for drug nanocrystals.[7] By adsorbing to the surface of nanocrystals, it prevents their aggregation and agglomeration, maintaining a small particle size and large surface area, which leads to a higher dissolution rate as described by the Noyes-Whitney equation.
-
Enhanced Permeability (Formulation-Dependent): Beyond solubility, this compound-based nano-micelle formulations have been shown to improve the permeability of drugs across intestinal cell monolayers.[5][8] For drugs that are substrates of efflux pumps like P-glycoprotein (P-gp), encapsulation within a nano-micelle may "disguise" the drug, allowing it to partially evade efflux and thereby increase its absorptive transport.[5] However, it is important to note that direct, potent inhibition of P-gp or metabolic enzymes like CYP3A4 by this compound itself is not well-documented. Therefore, for drugs that are strong substrates for these proteins, co-formulation with a dedicated inhibitor may still be necessary to achieve optimal bioavailability.[5][9]
Data Presentation
Table 1: Solubility Enhancement of Various APIs with this compound
| Active Pharmaceutical Ingredient (API) | Formulation Details | Solubility Increase | Reference |
| Paclitaxel | Nano-micelles formed in water with this compound. | Reached a supersaturated concentration of 6 mg/mL, a 60,000-fold increase over its intrinsic saturation of 0.1 µg/mL. | [5][6] |
| Liquiritin | 10% (w/v) aqueous this compound solution. | Increased from 0.98 mg/mL to 4.70 mg/mL (a ~4.8-fold increase). | [1] |
| Teniposide | 10% (w/v) aqueous this compound solution. | Increased from effectively 0 mg/mL to 3.42 mg/mL . | [1] |
| Apigenin | Nanocrystalline solid dispersion stabilized with 20% this compound. | Showed a significantly higher in vitro dissolution rate compared to the pure drug. | [7] |
Table 2: Pharmacokinetic Parameters of Paclitaxel Formulations in Sprague Dawley Rats
This table summarizes the in vivo performance of a paclitaxel-rubusoside nano-micelle formulation (Nano-PTX) compared to the commercial formulation, Taxol®.
| Parameter | Nano-PTX (Oral) | Taxol® (Oral) | Improvement with Nano-PTX | Reference |
| Cmax (Max. Concentration) | Increased by 1.5-fold | Baseline | ↑ | [5][9] |
| Tmax (Time to Max. Conc.) | 0.8 hours | 1.7 hours | Shortened | [5][9] |
| Relative Oral Bioavailability | 188% | 100% | Increased by 88% | [5][6][9] |
| Absolute Oral Bioavailability | 1.7% | 1.3% | ↑ | [5][9] |
Note: While relative bioavailability was significantly improved, the low absolute bioavailability suggests that first-pass metabolism and/or P-gp efflux still limit overall absorption, indicating areas for further formulation optimization.[5][9]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Solubility-Enhanced this compound-Based Micelles for Increased Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization of Paclitaxel with Natural Compound this compound toward Improving Oral Bioavailability in a Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization of Paclitaxel with Natural Compound this compound toward Improving Oral Bioavailability in a Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic and anti-angiogenic paclitaxel solubilized and permeation-enhanced by natural product nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rubusoside Yield in Enzymatic Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of rubusoside from enzymatic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic strategies for producing this compound?
A1: There are two main enzymatic routes for this compound synthesis:
-
Hydrolysis of Stevioside: This method employs enzymes, such as β-glucosidase or β-galactosidase, to selectively hydrolyze the β-1,2-glucosidic bond of the more abundant stevioside, converting it into this compound.[1][2] This is currently a common and high-yield approach.
-
Glycosylation of Steviol: This involves a de novo synthesis pathway where UDP-glycosyltransferases (UGTs) sequentially add glucose moieties to a steviol backbone.[3][4] This is often performed using whole-cell biocatalysts like engineered Saccharomyces cerevisiae.[3][4][5]
Q2: Which enzymes are most effective for converting stevioside to this compound?
A2: Several enzymes have shown high specificity and efficiency. β-galactosidase from Aspergillus sp. and β-glucosidase from Chryseobacterium scophthalmum 1433 have demonstrated high conversion rates, with some studies reporting yields of over 90%.[1][2][6] A thermostable lactase from Thermus thermophilus has also been used effectively.[7][8]
Q3: How can I improve the efficiency of UDP-glycosyltransferases (UGTs) in the de novo synthesis of this compound?
A3: Improving UGT efficiency is a key factor for high yields in de novo synthesis. Strategies include:
-
Enzyme Selection: Screening UGTs from various plant species to find those with the highest activity and specificity towards the steviol backbone is crucial.[9][10]
-
Protein Engineering: Site-directed mutagenesis of UGTs can reduce the accumulation of intermediate products and improve the final conversion rate to this compound. For example, double mutations (S84A/E87A) in SrUGT74G1 have been shown to be effective.[3][4]
-
Optimizing Cofactor Supply: Ensuring a sufficient supply of the sugar donor, UDP-glucose, is critical.[5][11] This can be achieved through metabolic engineering of the host organism to upregulate the UDP-glucose synthesis pathway.[5]
Q4: What are the typical optimal reaction conditions for enzymatic synthesis of this compound?
A4: Optimal conditions vary depending on the enzyme and substrate. However, typical ranges are:
-
pH: Generally between 4.0 and 7.0. For example, β-glucosidase from P. decumbens works well at pH 4.0, while CsBGL from Chryseobacterium scophthalmum has an optimal pH of 6.5.[6][12]
-
Temperature: Often ranges from 45°C to 65°C. For instance, β-galactosidase from Aspergillus sp. shows good activity at 60°C.[12]
-
Substrate Concentration: High substrate concentrations can be used, with some processes reaching up to 240 g/L of stevioside.[1][6]
Q5: How can enzyme immobilization benefit this compound production?
A5: Immobilizing the enzyme can enhance its stability and allow for repeated use, which can significantly reduce production costs. One study reported that immobilized lactase could be used for twelve reaction cycles with over 95% stevioside hydrolysis.[7][8]
Troubleshooting Guides
Issue 1: Low Conversion of Stevioside to this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Verify and optimize pH, temperature, and buffer composition for the specific enzyme being used. Refer to the enzyme's characterization data.[6] |
| Enzyme Inhibition | The product, this compound, or other components in a crude extract may be inhibiting the enzyme. Try diluting the reaction mixture or purifying the substrate. |
| Insufficient Enzyme Concentration | Increase the enzyme concentration in the reaction. Determine the optimal enzyme-to-substrate ratio through titration experiments. |
| Poor Enzyme Activity | The enzyme may have degraded. Use a fresh batch of enzyme or one that has been stored properly. If using a whole-cell system, ensure the cells are healthy and in the correct growth phase. |
Issue 2: Formation of Undesired Byproducts
| Potential Cause | Troubleshooting Steps |
| Low Enzyme Specificity | The enzyme may be cleaving other glycosidic bonds in addition to the target β-1,2 linkage. Screen for more specific enzymes or consider protein engineering to improve specificity.[1] |
| Over-reaction | The reaction may be proceeding too long, leading to the hydrolysis of this compound into steviol. Optimize the reaction time by taking samples at different time points and analyzing the product profile. |
| Contamination | The enzyme preparation or substrate may be contaminated with other enzymes. Purify the enzyme and substrate. |
Issue 3: Low Yield in Whole-Cell Biocatalysis
| Potential Cause | Troubleshooting Steps |
| Limited UDP-Glucose Supply | The intracellular pool of the sugar donor, UDP-glucose, may be a limiting factor.[11] Overexpress genes involved in the UDP-glucose synthesis pathway, such as phosphoglucomutase and UDP-glucose pyrophosphorylase.[5] |
| Inefficient UGTs | The selected UGTs may have low catalytic efficiency. Screen for more active UGTs from different sources or use protein engineering to improve their performance.[3] |
| Product Toxicity or Export Limitation | High concentrations of this compound may be toxic to the cells or its export from the cell may be inefficient.[5] Investigate and overexpress potential efflux pumps to enhance product secretion.[5] |
| Suboptimal Fermentation Conditions | Optimize fermentation parameters such as media composition, pH, temperature, and aeration to ensure robust cell growth and productivity. |
Quantitative Data Summary
Table 1: Comparison of Different Enzymes for the Conversion of Stevioside to this compound
| Enzyme | Source Organism | Substrate Concentration | Temperature (°C) | pH | Reaction Time (h) | Conversion/Yield (%) | Reference |
| β-galactosidase | Aspergillus sp. | Not specified | 60 | Not specified | 72 | 91.4 (Yield) | [12] |
| β-glucosidase | Penicillium decumbens | 47 mM | 55 | 4.0 | Not specified | 64 (Yield) | [12] |
| β-glucosidase (CsBGL) | Chryseobacterium scophthalmum | 240 g/L | 47.5 | 6.5 | 0.67 | 99 (Conversion), 99 (Yield) | [6] |
| Lactase (immobilized) | Thermus thermophilus | 200 g/L | Not specified | Not specified | Not specified | 86 (Yield) | [7][8] |
Table 2: De Novo Synthesis of this compound in Engineered Saccharomyces cerevisiae
| Strain Engineering Strategy | Substrate | Final this compound Titer (g/L) | Conversion Rate (%) | Reference |
| Whole-cell biocatalyst with engineered SrUGT74G1 (S84A/E87A) | 1.27 g/L Steviol | 1.92 | 74.9 | [3][4] |
| Systematic metabolic engineering | Glucose | 1.368 | Not Applicable | [5][13] |
Experimental Protocols
Protocol 1: Enzymatic Conversion of Stevioside to this compound using β-glucosidase (CsBGL)
This protocol is adapted from the methodology for CsBGL from Chryseobacterium scophthalmum.[6]
-
Reaction Setup:
-
Prepare a solution of 240 g/L stevioside in 50 mM sodium phosphate buffer (pH 6.5).
-
Pre-heat the substrate solution to 47.5°C.
-
Add the purified CsBGL enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
-
Incubation:
-
Incubate the reaction at 47.5°C with gentle agitation for 40-60 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Reaction Termination and Product Isolation:
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Centrifuge the reaction mixture to remove any precipitate.
-
The supernatant containing this compound can be further purified using methods like gel filtration chromatography.[6]
-
Protocol 2: Whole-Cell Biocatalysis for this compound Production from Steviol
This protocol is a generalized procedure based on the whole-cell biocatalysis approach in S. cerevisiae.[3][4]
-
Strain Cultivation:
-
Inoculate a suitable culture medium with the engineered S. cerevisiae strain expressing the required UGTs.
-
Grow the cells to an optimal density at the appropriate temperature (e.g., 30°C).
-
-
Bioconversion Reaction:
-
Harvest the cells by centrifugation and resuspend them in a reaction buffer.
-
Add the substrate, steviol, to the cell suspension. The optimal concentration should be determined (e.g., 1.27 g/L).
-
If required, add a co-substrate for UDP-glucose regeneration, such as sucrose.
-
Incubate the reaction mixture under optimized conditions (e.g., temperature, pH, agitation).
-
-
Product Analysis:
-
Periodically take samples from the reaction mixture.
-
Separate the cells from the supernatant.
-
Extract the products from both the cells and the supernatant.
-
Analyze the concentration of this compound and any intermediates using HPLC or LC-MS.
-
Visualizations
Caption: Enzymatic conversion of stevioside to this compound.
Caption: De novo biosynthesis of this compound in engineered yeast.
References
- 1. researchgate.net [researchgate.net]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Whole-Cell Biocatalyst for this compound Production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. De novo biosynthesis of this compound and rebaudiosides in engineered yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel β-Glucosidase From Chryseobacterium scophthalmum 1433 for Efficient this compound Production From Stevioside [frontiersin.org]
- 7. Production of this compound from stevioside by using a thermostable lactase from Thermus thermophilus and solubility enhancement of liquiritin and teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Screening UDP-Glycosyltransferases for Effectively Transforming Stevia Glycosides: Enzymatic Synthesis of Glucosylated Derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enzymatic Production of Steviol Glucosides Using β-Glucosidase and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Rubusoside Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up rubusoside purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for this compound purification on a larger scale?
A1: The main strategies for scaling up this compound purification include macroporous resin chromatography, enzymatic conversion of stevioside to this compound followed by purification, and multi-step crystallization processes.[1][2][3] Often, a combination of these methods is employed to achieve high purity.[2][3]
Q2: What are the critical factors to consider when scaling up macroporous resin chromatography for this compound purification?
A2: Key considerations include selecting the appropriate resin type, optimizing the sample loading volume and flow rate, and developing an efficient elution strategy.[4][5] Maintaining bed height and linear flow rate while increasing column diameter is a common scale-up strategy.[6] The choice of elution solvent (commonly ethanol at varying concentrations) and the use of gradient elution can significantly impact purity and yield.[4]
Q3: What are the main challenges in scaling up the enzymatic conversion of stevioside to this compound?
A3: Challenges in scaling up enzymatic conversion include ensuring efficient and specific enzyme activity at high substrate concentrations, managing reaction times, and the cost-effective removal of the enzyme and byproducts post-reaction.[7][8] Immobilizing the enzyme can be a strategy to facilitate its reuse and reduce costs in a large-scale continuous process.[9]
Q4: How does crystallization for this compound purification differ at an industrial scale compared to the lab?
A4: At an industrial scale, controlling the crystallization process to achieve a consistent crystal size and form (polymorphism) is crucial and more challenging.[10][11] Factors such as cooling rate, agitation, and the presence of impurities can significantly affect the crystallization outcome.[12][13] Industrial crystallizers are designed to manage large volumes and maintain uniform conditions, which can be difficult to replicate from a lab setting.[10][13]
Q5: Is it feasible to use chromatographic techniques for large-scale production of this compound?
A5: While chromatographic methods are excellent for achieving high purity at a lab or pilot scale, they are often considered not economically feasible for large-scale industrial production due to high costs of resins and solvents, and longer processing times.[1][3] However, techniques like macroporous resin chromatography are commonly used as a preliminary purification step in industrial processes.[3][4]
Troubleshooting Guides
Macroporous Resin Chromatography
| Issue | Potential Causes | Troubleshooting Steps |
| Low this compound Yield | - Incomplete adsorption onto the resin.- Inefficient desorption of this compound.- this compound breakthrough during loading. | - Optimize Resin Selection: Test different resin types (e.g., non-polar, weakly polar) to find one with the best adsorption capacity for this compound.[14]- Adjust Loading Conditions: Decrease the flow rate during sample loading to allow for sufficient residence time for binding. Ensure the pH of the feed stream is optimal for adsorption.[15]- Optimize Elution: Experiment with different concentrations of the elution solvent (e.g., ethanol). A gradient elution from a lower to a higher ethanol concentration may improve separation and yield.[4]- Monitor Breakthrough: Collect and analyze the column effluent during loading to detect any premature elution of this compound. |
| Low Purity of Eluted this compound | - Co-elution of impurities with similar polarity.- Overloading the column.- Inadequate washing of the column after sample loading. | - Improve Washing Step: After loading, wash the column with water or a low concentration of organic solvent to remove weakly bound impurities before eluting the this compound.[2]- Optimize Elution Gradient: A shallower elution gradient can improve the separation of this compound from closely related impurities.[4]- Reduce Sample Load: Overloading the column can lead to poor separation. Reduce the amount of crude extract loaded onto the column.[16] |
| Column Clogging or High Backpressure | - Particulates in the crude extract.- Resin bed compression. | - Pre-filter the Feed Stream: Centrifuge or filter the crude this compound extract to remove any suspended solids before loading it onto the column.[16]- Proper Column Packing: Ensure the resin is packed uniformly in the column to prevent compression and channeling. For large-scale columns, specialized packing techniques may be required.[10] |
Enzymatic Conversion of Stevioside to this compound
| Issue | Potential Causes | Troubleshooting Steps |
| Incomplete Conversion of Stevioside | - Insufficient enzyme concentration or activity.- Sub-optimal reaction conditions (pH, temperature).- Enzyme inhibition by byproducts. | - Optimize Enzyme Concentration: Increase the enzyme-to-substrate ratio.[9]- Verify Reaction Conditions: Ensure the pH and temperature of the reaction mixture are at the optimal levels for the specific enzyme being used.[17]- Consider Immobilized Enzymes: For continuous processes, using an immobilized enzyme can help maintain high enzyme activity and allow for easy removal and reuse.[9] |
| Formation of Undesired Byproducts | - Non-specific enzyme activity.- Further hydrolysis of this compound. | - Select a Highly Specific Enzyme: Screen for enzymes that specifically cleave the desired glycosidic bond on stevioside without further degrading the this compound.[8][17]- Control Reaction Time: Monitor the reaction progress and stop it once the maximum conversion to this compound is achieved to prevent further hydrolysis.[18] |
| Difficulty in Removing the Enzyme | - The enzyme is soluble in the reaction mixture. | - Use Immobilized Enzymes: Covalently binding the enzyme to a solid support allows for easy separation from the reaction mixture by filtration.[9]- Heat Inactivation and Filtration: If using a free enzyme, it can be denatured by heat after the reaction is complete, followed by filtration to remove the precipitated protein. |
Crystallization
| Issue | Potential Causes | Troubleshooting Steps |
| Low Crystal Yield | - this compound concentration is too low for nucleation.- Inappropriate solvent system.- Cooling rate is too fast. | - Concentrate the Solution: Increase the concentration of this compound in the solution before initiating crystallization.[12]- Optimize Solvent Composition: The ratio of solvent (e.g., methanol, ethanol) to anti-solvent (e.g., water) is critical. Experiment with different ratios to find the optimal conditions for precipitation.[12][18]- Control Cooling Rate: A slower, controlled cooling rate allows for the formation of larger, more stable crystals.[12] |
| Poor Crystal Quality (e.g., small, amorphous) | - Rapid precipitation.- Presence of impurities that inhibit crystal growth. | - Slow Down the Crystallization Process: Use a gradual cooling profile or slow addition of an anti-solvent.[12]- Improve Purity of the Starting Material: Use a pre-purification step, such as macroporous resin chromatography, to remove impurities before crystallization.[3] |
| Product Discoloration | - Co-precipitation of colored impurities. | - Activated Carbon Treatment: Before crystallization, treat the this compound solution with activated carbon to adsorb colored impurities.[12]- Recrystallization: Dissolve the impure crystals in a suitable solvent and recrystallize to improve purity and color.[12] |
Data Presentation
Table 1: Comparison of this compound Purification Parameters at Different Scales
| Parameter | Lab Scale | Pilot Scale | Industrial Scale |
| Starting Material Purity | 5-15% (Crude Extract)[1] | 40-60% (Purified Extract)[12] | ~65% (Mother Liquor Sugar)[18] |
| Purification Method | Chromatography (Silica, RP)[1][3] | Macroporous Resin & Crystallization[12] | Crystallization & Chromatography[18] |
| Typical Batch Size | Grams[12] | Kilograms[12] | Metric Tons[19] |
| Solvent Consumption | High per unit of product | Moderate | Optimized for recovery and reuse[4] |
| Achieved Purity | >99%[1][3] | 98.5%[12] | 96-98%[18] |
| Overall Yield | Variable, often lower due to multiple steps | 80-90% from purified extract[12] | >97% recovery from mother liquor[18] |
Experimental Protocols
Macroporous Resin Purification of this compound (Pilot Scale)
This protocol is based on methods described in publicly available patents and research articles.
-
Resin Preparation:
-
Select a suitable macroporous resin (e.g., a non-polar or weakly polar polystyrene-based resin).[14]
-
Pre-treat the resin by soaking it in 95% ethanol for 24 hours to remove any residual monomers and porogenic agents.[5]
-
Wash the resin thoroughly with deionized water until the ethanol is completely removed.[5]
-
Pack the resin into a chromatography column of appropriate size for the intended scale.
-
-
Sample Preparation and Loading:
-
Prepare a crude aqueous extract of Rubus suavissimus leaves containing this compound.
-
Clarify the extract by centrifugation or filtration to remove any particulate matter.
-
Load the clarified extract onto the equilibrated macroporous resin column at a controlled flow rate (e.g., 1-2 bed volumes per hour).
-
-
Washing:
-
After loading, wash the column with deionized water to remove unbound impurities such as sugars and salts, until the effluent is colorless and tasteless.[2]
-
-
Elution:
-
Elute the adsorbed this compound from the resin using a gradient of aqueous ethanol.
-
Start with a low concentration of ethanol (e.g., 20%) to remove some closely related impurities.[4]
-
Increase the ethanol concentration (e.g., 70-80%) to desorb the this compound.[4][14]
-
Collect fractions and monitor the this compound content using a suitable analytical method like HPLC.
-
-
Concentration:
-
Pool the fractions containing high-purity this compound.
-
Concentrate the solution under reduced pressure to remove the ethanol.
-
The resulting aqueous concentrate can be taken for further purification (e.g., crystallization) or dried.
-
Enzymatic Conversion of Stevioside to this compound
-
Substrate Preparation:
-
Enzymatic Reaction:
-
Add the β-glucosidase enzyme to the stevioside solution. The enzyme can be in a free form or immobilized on a solid support.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-60°C) with gentle agitation.[20]
-
Monitor the conversion of stevioside to this compound over time using HPLC.
-
-
Reaction Termination:
-
Once the desired level of conversion is achieved, terminate the reaction.
-
If using a free enzyme, this can be done by heating the mixture to denature the enzyme (e.g., 80-90°C for 10-15 minutes).
-
If using an immobilized enzyme, it can be removed by filtration.
-
-
Downstream Processing:
-
After enzyme removal, the reaction mixture containing this compound can be further purified using methods like macroporous resin chromatography or crystallization to separate the this compound from unreacted stevioside and other byproducts.
-
Visualizations
Caption: General workflow for this compound purification from raw plant material.
Caption: Workflow for producing this compound via enzymatic conversion of stevioside.
Caption: Troubleshooting logic for low yield in macroporous resin purification.
References
- 1. US8993028B2 - Process for the purification of high-purity this compound - Google Patents [patents.google.com]
- 2. CN108276462B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. WO2013133689A1 - High-purity this compound and process for producing of the same - Google Patents [patents.google.com]
- 4. CN110078775B - Environment-friendly production method of high-content this compound and rubuspolyphenol - Google Patents [patents.google.com]
- 5. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. steviashantanu.com [steviashantanu.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. vaisala.com [vaisala.com]
- 12. US20130040033A1 - High-Purity this compound And Process For Purification Of The Same - Google Patents [patents.google.com]
- 13. Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies [altumtechnologies.com]
- 14. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GST標識タンパク質精製におけるトラブルシューティングの戦略 [sigmaaldrich.com]
- 16. pdf.dutscher.com [pdf.dutscher.com]
- 17. Directional bioconversion and optimization of stevioside into this compound by Lelliottia sp. LST-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Process Simulation and Techno-Economic Analysis of Large-Scale Bioproduction of Sweet Protein Thaumatin II [mdpi.com]
- 20. Optimization of Microwave-Assisted Green Method for Enhanced Solubilization of Water-Soluble Curcuminoids Prepared Using Steviol Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystallization of High-Purity Rubusoside
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization parameters for achieving high-purity rubusoside. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summaries to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Crystal Formation | - Solvent system is not optimal: The solubility of this compound in the chosen solvent or solvent mixture is too high, even at lower temperatures.- Supersaturation not achieved: The concentration of this compound in the solution is too low.- Cooling rate is too rapid: This can inhibit nucleation.- Presence of impurities: Certain impurities can inhibit crystal formation. | - Solvent Adjustment: Modify the solvent ratio. For aqueous alcoholic solutions like methanol-water or ethanol-water, gradually increase the proportion of the anti-solvent (water) to decrease solubility.[1]- Concentrate the Solution: If the volume is large, carefully evaporate some of the solvent to increase the this compound concentration before cooling.- Slow Cooling: Decrease the cooling rate. A gradual temperature reduction, for instance, 10°C per hour, can facilitate crystallization.[1]- Seeding: Introduce a small, high-purity crystal of this compound to the solution to induce nucleation.- Pre-purification: If the starting material has low purity (e.g., <60%), consider a preliminary purification step like column chromatography to remove inhibitors.[1][2] |
| Low Purity of Crystals | - Impurities co-precipitating: Other steviol glycosides or plant extracts with similar solubility profiles are crystallizing with the this compound.- Solvent inclusion: Solvent molecules are trapped within the crystal lattice.- Rapid crystallization: Fast crystal growth can trap impurities. | - Recrystallization: Dissolve the obtained crystals in a minimal amount of a suitable hot solvent (e.g., 92% methanol) and recrystallize.[3] This process can significantly increase purity, potentially to over 98%.[3]- Solvent Selection: Experiment with different solvent systems. The choice of solvent can significantly influence which impurities remain in the solution.[4][5]- Controlled Cooling: Employ a slower cooling rate to allow for more selective crystallization.- Washing: Wash the filtered crystals with a cold, pure solvent (e.g., methanol chilled to 4°C) to remove surface impurities.[1][3] |
| Poor Crystal Morphology (e.g., needles, fine powder) | - Solvent effects: The solvent system can influence the crystal habit.[4][6][7]- Rapid cooling or high supersaturation: Can lead to the formation of many small crystals or undesirable shapes.- Agitation: Improper agitation can lead to smaller crystal sizes. | - Solvent System Optimization: Test different aqueous alcoholic solutions (e.g., methanol-water, ethanol-water, propanol-water) and ratios to find the optimal conditions for desired crystal growth.[1]- Optimize Cooling Profile: A slower, more controlled cooling process can promote the growth of larger, more well-defined crystals.- Controlled Agitation: Employ continuous mild or moderate agitation during cooling to promote uniform crystal growth.[1][3] |
| "Oiling Out" (Formation of liquid droplets instead of solid crystals) | - High concentration of impurities: This can lower the melting point of the mixture, causing it to separate as a liquid.- Solution is too concentrated: The solubility limit is exceeded at a temperature above the melting point of the solid in that solvent. | - Add More Solvent: Return the mixture to a higher temperature to redissolve the oil, and then add more of the primary solvent to reduce the overall concentration before attempting to cool again.[8]- Charcoal Treatment: If impurities are suspected, treating the hot solution with activated charcoal can help remove them before crystallization.[8] |
| Low Yield | - This compound remaining in the mother liquor: The solubility of this compound in the cold solvent system is still significant.- Too much solvent used: Dissolving the crude material in an excessive amount of solvent will result in a lower yield.[8] | - Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the this compound.- Cool to a Lower Temperature: Reduce the final cooling temperature (e.g., to 4-10°C) to minimize the amount of this compound that remains dissolved.[1][3]- Recovery from Mother Liquor: Concentrate the mother liquor and attempt a second crystallization to recover more product. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for crystallizing high-purity this compound?
A1: Aqueous methanol solutions are commonly and effectively used.[1][3] A common starting point is dissolving the crude this compound extract in a 75-99% methanol-water solution.[1] For recrystallization of already purified this compound to achieve very high purity (>98%), a 92% methanol solution has been shown to be effective.[3]
Q2: What is the expected purity of this compound after a single crystallization?
A2: Starting with a crude extract of about 40-60% this compound, a single crystallization can yield a product with 75-95% purity.[1] A second crystallization (recrystallization) is often necessary to achieve purities greater than 95%, with reports of reaching over 99%.[1]
Q3: What is the optimal temperature gradient for this compound crystallization?
A3: A common and effective method involves heating the solution to 60-70°C to ensure complete dissolution, followed by a gradual cooling to around 10°C.[1] A controlled cooling rate, for example, 10°C per hour with mild agitation, is recommended to promote the formation of high-purity crystals.[1]
Q4: How does agitation affect the crystallization process?
A4: Continuous mild to moderate agitation during the cooling phase is beneficial.[3] It helps to maintain a uniform temperature throughout the solution and prevents the formation of large crystal aggregates, leading to more consistent crystal size and purity.
Q5: Can I use a solvent other than methanol?
A5: Yes, other alcohols such as ethanol, 1-propanol, and isopropanol, typically in aqueous solutions, can also be used.[1] The optimal choice of solvent and its concentration may depend on the specific impurity profile of your starting material. It is advisable to perform small-scale screening experiments to determine the best solvent system for your specific needs.[4][9]
Experimental Protocols
Protocol 1: Single-Step Crystallization of this compound from Crude Extract
This protocol is suitable for purifying a crude Rubus suavissimus extract containing 40-60% this compound.
-
Dissolution: Dissolve the crude this compound extract in a 98% methanol-water solution. A typical ratio is 1 kg of extract to 3 liters of the solvent mixture.[1]
-
Heating: Heat the mixture to 60°C and maintain this temperature for 10 minutes with agitation to ensure complete dissolution.[1]
-
Controlled Cooling: Cool the solution to 10°C at a controlled rate of 10°C per hour.[1] Employ continuous mild agitation throughout the cooling process.
-
Incubation: Once the solution reaches 10°C, continue to agitate and incubate for an additional 1-24 hours to maximize crystal formation.[1][3]
-
Filtration: Separate the crystals from the mother liquor by filtration.
-
Washing: Wash the collected crystals with a small amount of pure methanol that has been pre-chilled to 4°C.[1][3]
-
Drying: Dry the crystals under vacuum at 80°C to a constant weight.[1][3] The expected purity of the final product is typically in the range of 94-96%.[3]
Protocol 2: Recrystallization for High-Purity this compound (>98%)
This protocol is designed for the further purification of this compound that has already undergone an initial crystallization.
-
Suspension: Suspend the previously crystallized this compound (e.g., 96% purity) in a 92% methanol solution. A common ratio is 500g of crystals in 1000 mL of the solvent.[1]
-
Heating and Incubation: Heat the mixture to 30°C and maintain this temperature for 48 hours with agitation.[1]
-
Filtration: Filter the mixture to separate the refined crystals.
-
Washing: Wash the crystals on the filter with a small amount of pure, cold methanol.[1]
-
Drying: Dry the purified crystals under vacuum at 80°C.[1][3] This process can yield this compound with a purity of 98.5% or higher.[1]
Data Presentation
The following tables summarize quantitative data from various crystallization experiments to allow for easy comparison.
Table 1: Influence of Recrystallization on this compound Purity
| Crystallization Step | Starting Purity | Solvent System | Final Purity | Reference |
| First Crystallization | 40.6% | 98% Methanol | 96.3% | [1] |
| Recrystallization | 96.3% | 92% Methanol | 98.5% | [1] |
| Recrystallization | ~80% | Methanol | >99% | [1] |
Table 2: Key Crystallization Parameters and Outcomes
| Parameter | Condition | Outcome | Reference |
| Solvent Ratio (Extract:Solvent) | 1:3 (kg:L) | Effective for initial crystallization | [1] |
| Heating Temperature | 60-70°C | Ensures complete dissolution | [1] |
| Cooling Rate | 10°C / hour | Promotes controlled crystal growth | [1] |
| Final Cooling Temperature | 10°C | Good for maximizing yield | [1] |
| Incubation Time at Final Temp. | 24 hours | Facilitates complete crystallization | [3] |
Visualizations
Experimental Workflow for this compound Purification
The following diagram illustrates the two-step crystallization process for achieving high-purity this compound.
A two-step workflow for purifying this compound.
Troubleshooting Decision Tree for Low Crystal Yield
This diagram provides a logical flow for troubleshooting experiments that result in a low yield of this compound crystals.
A decision tree for troubleshooting low yields.
References
- 1. US20130040033A1 - High-Purity this compound And Process For Purification Of The Same - Google Patents [patents.google.com]
- 2. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013133689A1 - High-purity this compound and process for producing of the same - Google Patents [patents.google.com]
- 4. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach - Dassault Systèmes blog [blog.3ds.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting poor peak resolution in HPLC analysis of steviol glycosides.
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of steviol glycosides. The following sections are designed to assist researchers, scientists, and drug development professionals in resolving problems related to poor peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in steviol glycoside analysis?
Poor peak resolution in the HPLC analysis of steviol glycosides can stem from several factors. The structural similarity of these compounds, which share a common steviol aglycone and differ only in their glycosidic substitutions, makes their separation challenging.[1][2] Co-elution of critical pairs, such as Rebaudioside A and Stevioside, is a frequent issue.[1] Other common causes include improper mobile phase composition, suboptimal column temperature, incorrect flow rate, and the selection of an inappropriate column stationary phase.[3][4] Additionally, issues like peak tailing or fronting can arise from interactions between the analytes and the stationary phase or from problems with the sample preparation and injection.[5][6]
Q2: How does the mobile phase composition affect the separation of steviol glycosides?
The mobile phase composition is a critical factor in achieving adequate separation. Typically, a reversed-phase HPLC method uses a mixture of an aqueous buffer (like sodium phosphate or ammonium formate) and an organic modifier (commonly acetonitrile).[7][8] The ratio of the organic modifier to the aqueous phase significantly influences the retention and selectivity of the steviol glycosides.[3] Adjusting the pH of the buffer can also impact the peak shape and resolution.[7][8] For instance, a mobile phase consisting of acetonitrile and a sodium phosphate buffer at a pH of 2.6 has been shown to provide good separation.[7][9] The use of additives like trifluoroacetic acid (TFA) can also improve peak shape.[3]
Q3: My peaks for Rebaudioside A and Stevioside are co-eluting. How can I improve their resolution?
The co-elution of Rebaudioside A (Reb A) and Stevioside (SV) is a well-documented challenge.[1] To improve their resolution, you can try the following:
-
Optimize the mobile phase: A slight adjustment in the acetonitrile/water ratio can significantly impact their separation.[3] Employing a gradient elution instead of an isocratic one can also be beneficial.[1][10]
-
Adjust the column temperature: Increasing the column temperature can sometimes improve the resolution between closely eluting peaks.[4][11] However, it's crucial to ensure the temperature does not degrade the analytes.[12]
-
Reduce the flow rate: A lower flow rate can lead to better resolution due to increased interaction time with the stationary phase.[3][13][14]
-
Change the stationary phase: If other optimizations fail, consider using a different column. C18 columns are commonly used, but other stationary phases like amino or HILIC columns might offer different selectivity for this critical pair.[5][15]
Q4: I am observing significant peak tailing. What could be the cause and how can I fix it?
Peak tailing can be caused by several factors in HPLC analysis. One common reason is the interaction of basic analytes with residual silanol groups on the silica-based stationary phase.[6] To address this, you can:
-
Use an end-capped column: These columns have fewer accessible silanol groups, reducing the likelihood of secondary interactions.
-
Modify the mobile phase: Adding a small amount of an acidic modifier like TFA or formic acid can protonate the silanol groups and minimize unwanted interactions.
-
Adjust the pH: Operating at a lower pH can also suppress the ionization of silanol groups.
-
Check for column contamination: Contaminants at the head of the column can also lead to poor peak shape. Flushing the column or using a guard column can help.
Q5: Can increasing the column temperature always be expected to improve resolution?
While increasing column temperature can improve efficiency and sometimes resolution by reducing mobile phase viscosity and increasing analyte diffusivity, it is not a universal solution.[4][16] The effect of temperature on selectivity is compound-dependent. For some critical pairs, an increase in temperature might actually decrease resolution.[14] It is recommended to perform a temperature optimization study (e.g., from 30°C to 45°C) to determine the optimal temperature for your specific separation.[1]
Experimental Protocols and Data
Optimized HPLC Method for Steviol Glycoside Separation
This protocol is a generalized example based on common practices for achieving good peak resolution.
1. Sample Preparation:
- Accurately weigh a suitable amount of the stevia extract or product.
- Dissolve the sample in the mobile phase or a compatible solvent mixture (e.g., 30:70 acetonitrile/water).[10]
- Vortex or sonicate to ensure complete dissolution.
- Filter the sample through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.[2]
2. HPLC System and Conditions:
- Column: A C18 reversed-phase column is commonly used. Dimensions such as 4.6 x 250 mm with 5 µm particles are typical.[9] Smaller particle sizes (e.g., 1.8 µm) can offer higher resolution.[1]
- Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 10 mM sodium phosphate) with an acidic pH (e.g., 2.6).[7][9]
- Elution: A gradient elution is often preferred over isocratic for complex mixtures of steviol glycosides.[10]
- Flow Rate: Typically in the range of 0.6 to 1.0 mL/min.[3]
- Column Temperature: Maintained between 30°C and 45°C.[1]
- Detection: UV detection at 210 nm is standard.[2][8]
- Injection Volume: Typically 10-20 µL.
Quantitative Data Summary for HPLC Parameters
The following table summarizes various HPLC parameters reported in the literature for the analysis of steviol glycosides. This data can be used as a starting point for method development and troubleshooting.
| Parameter | Recommended Range/Value | Notes |
| Column Chemistry | C18, Amino, HILIC | C18 is the most common for reversed-phase.[1] Amino and HILIC columns can offer alternative selectivity.[5][8][15] |
| Particle Size | 1.8 µm, 2.5 µm, 5 µm | Smaller particles generally provide higher resolution but at the cost of higher backpressure.[1][14] |
| Column Dimensions | 4.6 x 150 mm, 4.6 x 250 mm, 3.0 x 150 mm | Longer columns can increase resolution but also analysis time.[1][14] |
| Mobile Phase A | Acetonitrile | The primary organic modifier. |
| Mobile Phase B | Sodium Phosphate Buffer, Ammonium Formate Buffer | The pH is often adjusted to be acidic (e.g., 2.6 - 3.0).[7][8] |
| Acetonitrile % | 20% - 35% (Isocratic) or Gradient | The exact percentage is critical for resolution.[3][9] Gradient elution is often necessary for complex samples.[10] |
| Flow Rate | 0.6 - 1.5 mL/min | Lower flow rates can improve resolution.[3][13] |
| Column Temperature | 30°C - 60°C | Temperature needs to be optimized for each specific separation.[1][12] |
| Detection Wavelength | 210 nm | Common wavelength for UV detection of steviol glycosides.[2][8] |
Visual Troubleshooting Guides
The following diagrams illustrate the logical workflow for troubleshooting poor peak resolution and the relationships between different HPLC parameters.
Caption: A step-by-step workflow for diagnosing and resolving poor peak resolution issues.
References
- 1. lcms.cz [lcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Estimation of steviol glycosides in food matrices by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Addressing rubusoside degradation under acidic or high-temperature conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the degradation of rubusoside under acidic and high-temperature conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly low recovery of this compound after an experiment. | 1. Acidic Hydrolysis: The experimental medium has a low pH, causing the glycosidic bonds of this compound to break. 2. High Temperature: The experiment was conducted at an elevated temperature, accelerating degradation. 3. Combined Effects: The combination of low pH and high temperature significantly increases the degradation rate. | 1. pH Adjustment: If possible, adjust the pH of the experimental medium to a neutral or slightly acidic range (pH 5-7), where this compound exhibits greater stability. 2. Temperature Control: Conduct the experiment at the lowest feasible temperature. If high temperatures are necessary, minimize the exposure time. 3. Use of Buffers: Employ a suitable buffer system to maintain a stable pH throughout the experiment. |
| Appearance of unknown peaks in HPLC chromatogram. | 1. Degradation Products: The unknown peaks are likely degradation products of this compound, such as steviolbioside, steviolmonoside, or steviol.[1] 2. Isomerization: Under certain conditions, isomerization of this compound or its degradation products may occur. | 1. Peak Identification: Use mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the molecular weights of the unknown peaks and compare them with the known degradation products of this compound. 2. Reference Standards: If available, inject reference standards of potential degradation products to confirm their retention times. |
| Inconsistent results between experimental replicates. | 1. Inconsistent pH: The pH of the reaction mixtures may not be uniform across all replicates. 2. Temperature Fluctuations: The temperature may not be precisely controlled, leading to varying degradation rates. 3. Sample Handling: Differences in sample preparation and handling times can affect the extent of degradation. | 1. Precise pH Control: Use a calibrated pH meter and ensure thorough mixing to achieve a consistent pH in all samples. 2. Stable Temperature Environment: Use a calibrated incubator, water bath, or heating block with precise temperature control. 3. Standardized Workflow: Follow a standardized and consistent procedure for sample preparation, incubation, and analysis to minimize variability. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The primary factors causing this compound degradation are low pH (acidic conditions) and high temperatures. The stability of this compound, like other steviol glycosides, is dependent on pH, temperature, and storage time.[2] Acid-catalyzed hydrolysis of the glycosidic bonds is the main degradation mechanism.[3]
Q2: What are the major degradation products of this compound?
A2: Under acidic conditions, this compound undergoes stepwise hydrolysis of its glucose units. The major degradation products identified are steviolbioside (loss of one glucose molecule), steviolmonoside (loss of two glucose molecules), and finally, the aglycone steviol.[1] A study subjecting this compound to extreme pH and temperature also identified a novel degradant along with other known degradation products.[3]
Q3: At what pH and temperature is this compound most stable?
A3: While specific kinetic data for this compound is limited, studies on similar steviol glycosides indicate that stability is greatest in the pH range of 5 to 7.[4] Degradation significantly increases at pH values below 4 and at elevated temperatures (e.g., above 60°C). For instance, stevioside shows good stability at a pH range of 2–6.5 at 50°C over 72 hours, but degradation is significant at 80°C.[2]
Q4: How can I minimize this compound degradation in my experiments?
A4: To minimize degradation, it is crucial to control the pH and temperature of your experimental setup. Maintain a pH between 5 and 7 using a suitable buffer. If the experimental design allows, perform the procedures at room temperature or lower. If elevated temperatures are required, the duration of heat exposure should be as short as possible.
Q5: What analytical methods are suitable for monitoring this compound and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the separation and quantification of this compound and its degradation products. For structural confirmation and identification of unknown peaks, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.
Quantitative Data on Steviol Glycoside Stability
While precise kinetic data for this compound degradation is not extensively available, the following table summarizes the stability of stevioside, a closely related steviol glycoside, under various conditions, which can provide insights into the expected behavior of this compound.
| Compound | pH | Temperature (°C) | Time (hours) | Degradation (%) | Reference |
| Stevioside | 3 | 80 | 72 | ~55 | [2] |
| Stevioside | 2 | 80 | 72 | 100 | [2] |
| Stevioside | 2-6.5 | 50 | 72 | No significant degradation | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and assess its stability.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath or incubator
-
pH meter
-
HPLC system with UV detector
-
LC-MS system (for identification)
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 80°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute it for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.
-
-
Thermal Degradation:
-
Incubate an aliquot of the this compound stock solution (in a neutral pH buffer) at a high temperature (e.g., 80°C).
-
Withdraw samples at specified time points for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by HPLC to determine the percentage of remaining this compound and the formation of degradation products.
-
If unknown peaks are observed, analyze the samples by LC-MS to identify the degradation products.
-
Protocol 2: HPLC Analysis of this compound and Its Degradation Products
Objective: To separate and quantify this compound and its primary degradation products.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with or without a pH modifier like phosphoric acid or a buffer) in a gradient or isocratic elution. A common mobile phase is a mixture of acetonitrile and a phosphate buffer. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10-20 µL |
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound at known concentrations to create a calibration curve.
-
Sample Preparation: Dilute the samples from the degradation study to a concentration within the range of the calibration curve.
-
Injection: Inject the standards and samples into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Monitor the appearance and increase of new peaks, which correspond to degradation products.
-
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: General workflow for a forced degradation study of this compound.
References
Technical Support Center: Optimization of Enzyme Selection for Selective Hydrolysis of Stevioside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective hydrolysis of stevioside.
Troubleshooting Guides
This section addresses common issues encountered during the enzymatic hydrolysis of stevioside.
| Problem | Potential Cause | Recommended Solution |
| Low or No Hydrolysis Activity | Inappropriate enzyme selection for the desired product. | Ensure the chosen enzyme has known activity towards the specific glycosidic bonds of stevioside you aim to hydrolyze. For example, to produce rubusoside, a β-glucosidase with specificity for the sophorose moiety at C-13 is required.[1][2] |
| Suboptimal reaction conditions (pH, temperature). | Verify that the reaction pH and temperature are within the optimal range for the specific enzyme being used. For instance, β-glucosidase from Streptomyces sp. GXT6 shows optimal activity at pH 8.5 and 50°C.[1] | |
| Enzyme inhibition. | The presence of inhibitors in the substrate mixture (e.g., from crude stevia extracts) can reduce enzyme activity. Consider purifying the stevioside substrate prior to the reaction. | |
| Inactive enzyme. | Ensure proper storage and handling of the enzyme to maintain its activity. Perform a standard activity assay to confirm the enzyme is active. | |
| Non-Selective Hydrolysis / Undesired Products | Enzyme lacks specificity. | Some enzymes can hydrolyze multiple glycosidic bonds in stevioside, leading to a mixture of products like steviolbioside, steviolmonoside, and steviol.[1][3] Select an enzyme with high specificity for the target bond. For example, some β-glucosidases from Aspergillus aculeatus show higher specificity towards the glucosidic linkage at the sophoroside of stevioside.[1] |
| Reaction time is too long. | Prolonged incubation can lead to further hydrolysis of the desired intermediate product. Optimize the reaction time by taking samples at different time points and analyzing the product profile using HPLC. | |
| Contamination with other enzymes. | If using a crude enzyme preparation, it may contain other glycosidases that lead to non-selective hydrolysis. Use a purified enzyme preparation. | |
| Low Product Yield | Incomplete conversion of stevioside. | Increase the enzyme concentration or extend the reaction time. However, be mindful of the potential for non-selective hydrolysis with longer incubation. |
| Product degradation. | Stevioside and its hydrolysis products can be unstable under certain conditions. For example, stevioside can degrade in highly acidic (pH < 2) or alkaline (pH > 10) conditions and at high temperatures (>140°C).[4] Ensure the reaction and downstream processing conditions are mild. | |
| Enzyme immobilization issues. | For immobilized enzymes, inefficient substrate diffusion to the active site or enzyme leaching can result in lower yields. The yield using immobilized lactase for this compound production was found to be 1.2 times higher than that of the free enzyme.[1] Optimize the immobilization protocol and support material. | |
| Difficulty in Product Analysis (HPLC) | Poor peak resolution. | The structural similarity of steviol glycosides can make their separation challenging.[5] Optimize the HPLC method, including the column type (e.g., C18, HILIC), mobile phase composition, and temperature.[5][6][7] |
| Inaccurate quantification. | The lack of commercially available standards for all steviol glycosides can hinder accurate quantification. Use a well-characterized reference standard for the primary analyte and consider using relative response factors for other glycosides if pure standards are unavailable. | |
| Matrix effects from crude extracts. | Components in crude stevia extracts can interfere with the HPLC analysis. Sample preparation steps such as solid-phase extraction (SPE) may be necessary to clean up the sample before injection. |
Frequently Asked Questions (FAQs)
Enzyme Selection and Specificity
Q1: Which type of enzyme is best for selectively hydrolyzing the C-13 sophorosyl group of stevioside to produce this compound?
A1: β-glucosidases are the most effective enzymes for this purpose. Specifically, β-glucosidases that exhibit high activity towards sophorose are ideal. For instance, a β-glucosidase from Streptomyces sp. GXT6 has been shown to selectively hydrolyze the glucose moiety of the sophoroside at the C-13 position of stevioside, achieving a conversion rate of 98.2% and a this compound yield of 78.8%.[1][2]
Q2: Can I use a single enzyme to hydrolyze stevioside completely to steviol?
A2: Yes, some enzymes can achieve complete hydrolysis to steviol, but it often proceeds through intermediate products. For example, β-glucosidase from Penicillium decumbens follows a pathway of Stevioside → this compound → Steviol mono-glucoside → Steviol.[1] However, achieving a high yield of steviol can be challenging and may require specific reaction conditions and enzyme selection. Pancreatin and lipases have also been used for the hydrolysis of stevioside to steviol, with varying yields depending on the pH and co-solvents used.[8]
Q3: Are there enzymes that can convert stevioside to the sweeter Rebaudioside A?
A3: Yes, the conversion of stevioside to Rebaudioside A is a key industrial process to improve the taste profile of stevia sweeteners.[9][10] This is not a hydrolysis reaction but a transglycosylation reaction. It is typically achieved using UDP-glucosyltransferases (UGTs), such as UGT76G1 from Stevia rebaudiana, which adds an additional glucose unit to the C-13 sophorosyl group of stevioside.[3][11]
Reaction Optimization and Conditions
Q4: What are the typical optimal pH and temperature ranges for the enzymatic hydrolysis of stevioside?
A4: The optimal conditions are highly dependent on the specific enzyme used. For example:
-
β-glucosidase from Streptomyces sp. GXT6 for this compound production: pH 8.5, 50°C.[1]
-
β-glucosidase from Penicillium decumbens for steviol production: pH 4.0, 55°C.[1]
-
Pancreatin for isosteviol production: pH 4.0.[8]
-
Pancreatin for steviol production: pH 7.0.[8]
It is crucial to consult the literature or the enzyme manufacturer's data sheet for the optimal conditions for your specific enzyme.
Q5: What are the advantages of using an immobilized enzyme for stevioside hydrolysis?
A5: Immobilized enzymes offer several advantages, including:
-
Reusability: The enzyme can be easily recovered and reused for multiple reaction cycles, reducing costs.
-
Continuous Processing: Immobilized enzymes can be used in continuous flow reactors, increasing process efficiency.
-
Improved Stability: Immobilization can sometimes enhance the thermal and pH stability of the enzyme.
-
Easier Product Purification: The enzyme is not present in the final product mixture, simplifying downstream processing.[1]
Product Analysis and Characterization
Q6: What is the recommended method for analyzing the products of stevioside hydrolysis?
A6: High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of steviol glycosides.[6][7][12] Common configurations include:
-
Column: Reversed-phase C18 columns are frequently used.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also provide good separation.[5][7]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or ammonium formate) is typically used.[6][7]
-
Detection: UV detection at 210 nm is common.[6] Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can also be employed, especially for glycosides with weak UV absorbance.[5][12]
Q7: How can I confirm the identity of the hydrolysis products?
A7: While HPLC with reference standards is the primary method for identification, Mass Spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS), can provide definitive structural confirmation.[13] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed structural elucidation of purified products.[2]
Data Presentation
Table 1: Comparison of Enzymes for Selective Hydrolysis of Stevioside
| Enzyme | Source Organism | Target Product | Optimal pH | Optimal Temp. (°C) | Key Findings | Reference |
| β-Glucosidase (BGL1) | Streptomyces sp. GXT6 | This compound | 8.5 | 50 | 98.2% stevioside conversion, 78.8% this compound yield.[1][2] | [1][2] |
| β-Glucosidase | Penicillium decumbens | Steviol | 4.0 | 55 | 64% steviol yield from 47 mM stevioside.[1] | [1] |
| β-Glucosidase | Aspergillus aculeatus | This compound | - | - | High specificity towards the sophoroside of stevioside.[1] | [1] |
| Pancreatin | Porcine pancreas | Isosteviol / Steviol | 4.0 / 7.0 | - | 93.9% isosteviol yield at pH 4.0; 20.2% steviol yield at pH 7.0.[8] | [8] |
| Lipase | Fungal | Steviol | 4.0 | - | 10% steviol yield with fungal lipase/ethanol.[8] | [8] |
Table 2: Enzyme Kinetic Parameters for Stevioside Hydrolysis
| Enzyme | Source Organism | K_m (mM) | V_max (μmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Reference |
| β-Glucosidase | Streptomyces sp. GXT6 | 1.47 | 16.83 | 13.18 | 8.97 | [1] |
| β-Glycosidase (SSbgly) | Sulfolobus solfataricus | 17.21 | - | 1.62 | 0.094 | [1] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Stevioside to this compound
This protocol is based on the use of β-glucosidase from Streptomyces sp. GXT6.
-
Substrate Preparation: Prepare a 10 g/L solution of stevioside in 100 mM Na₂B₄O₇-H₃BO₃ buffer (pH 8.5).
-
Enzyme Preparation: Prepare a stock solution of purified β-glucosidase (e.g., 30 μg/mL) in the same buffer.
-
Reaction Setup: In a temperature-controlled vessel, add the stevioside solution and pre-heat to 50°C.
-
Initiate Reaction: Add the enzyme solution to the substrate solution to initiate the hydrolysis reaction.
-
Incubation: Incubate the reaction mixture at 50°C with gentle agitation for 6 hours.
-
Reaction Termination: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
Analysis: Analyze the reaction mixture for stevioside, this compound, and other potential byproducts using HPLC (see Protocol 3).
Protocol 2: Enzyme Immobilization
This protocol provides a general method for enzyme immobilization by adsorption, a common and simple technique.
-
Support Material Preparation: Select an inert carrier such as activated charcoal, silica, or clay. Wash the support material thoroughly with deionized water and dry it.
-
Enzyme Solution: Prepare a solution of the enzyme in a buffer at a pH where the enzyme is stable and has a net charge that promotes binding to the support.
-
Immobilization: Add the prepared support material to the enzyme solution. Gently agitate the mixture at a low temperature (e.g., 4°C) for a specified period (e.g., 12-24 hours) to allow for adsorption.
-
Washing: After incubation, separate the support material with the immobilized enzyme from the solution by filtration or centrifugation. Wash the immobilized enzyme with buffer to remove any unbound enzyme.
-
Activity Assay: Determine the activity of the immobilized enzyme to assess the efficiency of the immobilization process.
-
Storage: Store the immobilized enzyme under appropriate conditions (e.g., refrigerated in buffer) until use.
Protocol 3: HPLC Analysis of Steviol Glycosides
This protocol provides a general method for the analysis of stevioside and its hydrolysis products.
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is suitable.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and a phosphate buffer (e.g., 10 mM sodium phosphate, pH 2.6) is common. A typical starting ratio is 32:68 (acetonitrile:buffer).[6]
-
Flow Rate: A flow rate of 1.0 mL/min is typically used.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[6]
-
Detection: Monitor the eluent at 210 nm.
-
Sample Preparation: Dilute the samples from the enzymatic reaction with the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a series of standard solutions of stevioside, this compound, and other available steviol glycosides in the mobile phase to generate a calibration curve for quantification.
-
Injection Volume: Inject 5-20 µL of the prepared sample and standards.
Mandatory Visualization
Caption: Enzymatic and chemical conversion pathways of stevioside.
Caption: Workflow for optimizing enzymatic hydrolysis of stevioside.
References
- 1. Enzymatic Production of Steviol Glucosides Using β-Glucosidase and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigations into Enzymatic Bioconversion to Form Rebaudioside A from Stevioside | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 4. mjfas.utm.my [mjfas.utm.my]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scirp.org [scirp.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. steviashantanu.com [steviashantanu.com]
- 10. Efficient enzymatic production of rebaudioside A from stevioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Degradation study of stevioside using RP-HPLC and ESI-MS/MS | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
How to overcome matrix effects in LC-MS/MS quantification of rubusoside?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of rubusoside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects in LC-MS/MS are the alteration of ionization efficiency for the target analyte, this compound, due to the presence of co-eluting compounds from the sample matrix. These interfering components can either suppress or enhance the this compound signal, leading to inaccurate and unreliable quantification. Common sources of matrix effects include phospholipids, salts, and other endogenous compounds from biological samples, or various components from food and beverage matrices.[1]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. Any signal suppression or enhancement at the retention time of this compound indicates the presence of matrix effects.[2]
-
Post-Extraction Spike: This quantitative method involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of this compound spiked into a blank, extracted sample matrix at the same concentration. The ratio of these peak areas, known as the matrix factor, quantifies the extent of ion suppression or enhancement.[2]
Q3: What is an internal standard and why is it crucial for accurate this compound quantification?
A3: An internal standard (IS) is a compound with similar physicochemical properties to the analyte (this compound) that is added at a constant concentration to all samples, calibration standards, and quality controls.[3][4] The IS helps to compensate for variations in sample preparation, injection volume, and matrix effects, as it is assumed to be affected in the same way as the analyte.[3][4] By using the ratio of the analyte response to the IS response for quantification, the accuracy and precision of the method can be significantly improved. For steviol glycosides like this compound, both structural analogs and stable isotope-labeled (SIL) internal standards can be effective.[3] Isoscoparin has been successfully used as an internal standard for the quantification of this compound in plasma.[5]
Troubleshooting Guides
Issue 1: Poor recovery and significant ion suppression for this compound in plasma samples.
This issue often arises from inadequate removal of plasma proteins and phospholipids during sample preparation.
Recommended Strategy: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for preparing plasma samples.[5]
-
Troubleshooting Steps:
-
Choice of Precipitant: Acetonitrile is a commonly used and effective precipitating agent for plasma samples in this compound analysis.[5] Methanol can also be used, but acetonitrile generally provides cleaner extracts.
-
Sample to Solvent Ratio: A typical ratio is 1:3 or 1:4 (v/v) of plasma to cold acetonitrile. Ensure thorough vortexing to achieve complete protein precipitation.
-
Centrifugation: Centrifuge at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10-15 minutes) to ensure a clear supernatant and a compact protein pellet.
-
Supernatant Handling: Carefully transfer the supernatant for analysis to avoid disturbing the protein pellet.
-
-
Expected Outcome: This method should yield a recovery of over 70% for this compound.[5] While some matrix effects might still be present (e.g., matrix effect of 107-110% has been reported, indicating slight ion enhancement), they can be effectively compensated for by using a suitable internal standard.[5]
Issue 2: Inconsistent results and significant matrix effects in complex food or beverage matrices.
Complex matrices like dairy products, juices, or herbal extracts often contain a wide range of interfering compounds that are not effectively removed by simple dilution or precipitation.
Recommended Strategy: Solid-Phase Extraction (SPE)
SPE provides a more selective sample cleanup by utilizing specific interactions between the analyte, the solid phase, and the solvents.[6] For this compound and other steviol glycosides, reversed-phase SPE is a common choice.
-
Troubleshooting Steps:
-
Sorbent Selection: C18 or polymeric reversed-phase sorbents are suitable for retaining this compound from aqueous samples.
-
Method Optimization: A typical SPE workflow involves four steps: conditioning, loading, washing, and elution. Each step needs to be optimized for the specific matrix.
-
Conditioning: Wet the sorbent with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water) to activate the stationary phase.
-
Loading: Load the pre-treated sample at a slow flow rate to ensure efficient retention of this compound.
-
Washing: Use a weak solvent (e.g., water or a low percentage of organic solvent in water) to wash away polar interferences without eluting the this compound.
-
Elution: Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile). The choice and volume of the elution solvent should be optimized to ensure complete recovery in a minimal volume.
-
-
Post-Elution: The eluate may need to be evaporated and reconstituted in a solvent compatible with the initial mobile phase to avoid peak distortion.
-
Issue 3: Inaccurate quantification despite using an internal standard.
This can occur if the chosen internal standard does not adequately mimic the behavior of this compound during sample processing and ionization.
Recommended Strategy: Use of a Stable Isotope-Labeled (SIL) Internal Standard or a Closely Related Structural Analog
-
Troubleshooting Steps:
-
SIL Internal Standard: A SIL version of this compound is the ideal internal standard as its physicochemical properties and retention time are nearly identical to the analyte, ensuring the most accurate compensation for matrix effects.
-
Structural Analog: If a SIL standard is unavailable, a closely related steviol glycoside that is not present in the samples can be used. It is crucial to validate that the chosen analog co-elutes with this compound and experiences similar matrix effects.
-
Validation: The performance of the internal standard should be thoroughly validated by assessing the consistency of its peak area across different samples and by ensuring that the analyte/IS area ratio remains constant in the presence of varying matrix effects.
-
Quantitative Data Summary
The following table summarizes typical performance data for different sample preparation techniques. Note that a direct comparative study for this compound across all three methods with quantitative data was not found in the literature; therefore, this table represents a generalized comparison based on the performance of these methods for similar analytes in complex matrices.
| Sample Preparation Method | Analyte | Matrix | Typical Recovery (%) | Typical Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | This compound | Mouse Plasma | > 74.2 | 107.1 - 110.0 | [5] |
| Solid-Phase Extraction (SPE) | Steviol Glycosides | Stevia Leaves | Not specified | Not specified | [7] |
| Liquid-Liquid Extraction (LLE) | General Analytes | Plasma | Variable (can be low for polar compounds) | Generally cleaner than PPT | [8] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Plasma [5]
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard (e.g., isoscoparin).
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Generic Solid-Phase Extraction (SPE) for Steviol Glycosides from a Liquid Matrix [7]
-
Conditioning: Pass 1 mL of methanol through a C18 SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.
-
Loading: Dilute the liquid sample (e.g., a beverage) with water and load it onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the retained steviol glycosides (including this compound) with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for matrix effects.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Home - Cerilliant [cerilliant.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Pharmacokinetic profile and bioavailability assessment of this compound in mouse plasma utilizing UPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimation of steviol glycosides in food matrices by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of steviol and its glycosides in Stevia rebaudiana leaves and commercial sweetener by ultra-high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages [mdpi.com]
Validation & Comparative
A Comparative Analysis of Rubusoside and Stevioside Sweetness Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the sweetness profiles of two naturally derived high-intensity sweeteners: rubusoside and stevioside. The information presented is based on published experimental data to assist researchers and professionals in the fields of food science, pharmacology, and drug development in making informed decisions regarding the selection and application of these compounds.
Executive Summary
This compound, primarily extracted from the leaves of the Chinese sweet tea plant (Rubus suavissimus), and stevioside, a major sweet component of the Stevia rebaudiana plant, are both steviol glycosides used as non-caloric sugar substitutes. While structurally similar, they exhibit distinct differences in their sweetness intensity, taste quality, and aftertaste. Stevioside is characterized by a higher sweetness potency but is often associated with a noticeable bitter and lingering aftertaste. In contrast, this compound possesses a less intense sweetness but is reported to have a cleaner taste profile with reduced bitterness. The choice between these two sweeteners depends on the specific application and desired sensory attributes of the final product.
Quantitative Sweetness Profile Comparison
The following table summarizes the key quantitative sensory attributes of this compound and stevioside based on sensory panel evaluations.
| Sensory Attribute | This compound | Stevioside | Sucrose (Reference) |
| Sweetness Potency (vs. Sucrose) | ~114 times | 150-300 times[1] | 1 |
| Sweet Taste Threshold | 27.3 ± 2.5 µM[2] | 11.1 ± 2.3 µM[2] | ~10,000 µM |
| Bitter Taste Threshold | 33.6 - 4300 µM (used as a bitter reference)[2] | 112 µM[2] | Not applicable |
| Maximum Sweetness Intensity | Declines after reaching a maximum[2] | Declines after reaching a maximum[2] | Increases with concentration |
| Aftertaste | Less pronounced bitter aftertaste | Noticeable bitter and lingering aftertaste[3] | Clean, sweet aftertaste |
Experimental Protocols
The data presented in this guide are derived from sensory evaluation studies employing trained human panelists. A generalized experimental protocol for such studies is outlined below.
Sensory Panel Evaluation Protocol
1. Panelist Selection and Training:
-
Recruitment of 8-12 individuals with prior experience in sensory evaluation of sweeteners.
-
Training sessions to familiarize panelists with the specific taste attributes to be evaluated (sweetness, bitterness, licorice, metallic, aftertaste) and the rating scale.
-
Panelists are trained to identify and quantify the intensity of these attributes using reference standards (e.g., sucrose solutions for sweetness, caffeine solutions for bitterness).
2. Sample Preparation:
-
Solutions of this compound, stevioside, and a sucrose reference are prepared in purified, tasteless water at various concentrations.
-
Samples are presented to panelists at a standardized temperature (e.g., room temperature) in uniform, coded containers to prevent bias.
3. Tasting Procedure:
-
Panelists are instructed to rinse their mouths with purified water before and between each sample.
-
A specific volume of each sample is sipped, held in the mouth for a defined period (e.g., 5-10 seconds), and then expectorated.
-
Panelists rate the intensity of each sensory attribute at specified time points (e.g., immediately upon tasting, after 30 seconds, after 60 seconds) to assess the time-intensity profile.
4. Data Collection and Analysis:
-
Data is collected using a structured scoresheet or specialized sensory analysis software.
-
A line scale or category scale (e.g., 0-15) is typically used for intensity ratings.
-
Statistical analysis (e.g., ANOVA, t-tests) is performed to determine significant differences between the sensory profiles of the sweeteners.
Signaling Pathway and Experimental Workflow
Sweet Taste Signaling Pathway
The perception of sweet taste is initiated by the binding of sweet compounds to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells. This interaction triggers a downstream signaling cascade, leading to neurotransmitter release and the transmission of a "sweet" signal to the brain. Both this compound and stevioside activate this pathway, but differences in their binding affinity and kinetics at the receptor level may contribute to their distinct sweetness profiles.
Caption: Sweet Taste Signaling Pathway
Experimental Workflow for Sensory Evaluation
The following diagram illustrates a typical workflow for a sensory evaluation study comparing high-intensity sweeteners.
Caption: Sensory Evaluation Workflow
References
Rubusoside vs. Rebaudioside A: A Comparative Analysis of Taste and Bitterness
A deep dive into the sensory profiles of two prominent steviol glycosides, this guide offers a comparative analysis of rubusoside and rebaudioside A. Leveraging quantitative data from human sensory panels and in-vitro receptor assays, we explore the nuances of their sweetness and bitterness, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding their distinct characteristics.
This compound and rebaudioside A are both naturally occurring sweet compounds known as steviol glycosides, extracted from the leaves of the Stevia rebaudiana Bertoni plant and the Chinese sweet tea plant (Rubus suavissimus). While chemically related, their distinct glycosidic substitutions lead to significant differences in their taste profiles, particularly concerning their sweetness intensity and bitter aftertaste. This comparison guide synthesizes experimental data to elucidate these differences, offering valuable insights for their application in various products.
Quantitative Sensory Comparison
The sensory attributes of this compound and rebaudioside A have been quantitatively evaluated through human psychophysical experiments and in-vitro cell-based assays targeting taste receptors. The following table summarizes key data points from these studies, highlighting the differences in their sweetness and bitterness thresholds.
| Sensory Attribute | This compound | Rebaudioside A | Key Findings |
| Sweetness Recognition Threshold | ~27.3 µM[1] | ~8.3 µM[1] | Rebaudioside A is perceived as sweet at a significantly lower concentration than this compound, indicating a higher sweetness potency. |
| Bitterness Recognition Threshold | Low (exact value varies)[1] | Higher than this compound[1] | This compound exhibits a lower threshold for bitterness, meaning its bitter taste is detected at lower concentrations compared to rebaudioside A.[1] |
| Relative Bitterness | Higher | Lower | At equisweet concentrations, this compound is generally perceived as more bitter than rebaudioside A.[2] |
| Interaction with Sweet Taste Receptors (hTAS1R2/R3) | Activates | Activates | Both compounds elicit a sweet taste by activating the hTAS1R2/R3 receptor complex. |
| Interaction with Bitter Taste Receptors (hTAS2R4 & hTAS2R14) | Strong Activator of hTAS2R4[1] | Weaker Activator[1] | This compound is a more potent activator of the hTAS2R4 bitter taste receptor, which correlates with its more pronounced bitter taste.[1] |
Signaling Pathways for Sweet and Bitter Taste Perception
The perception of sweet and bitter tastes is initiated by the interaction of taste molecules with specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells.
The binding of a steviol glycoside to the hTAS1R2/T1R3 receptor triggers a conformational change, activating the G-protein gustducin. This initiates a downstream signaling cascade, ultimately leading to cell depolarization and the transmission of a "sweet" signal to the brain.
Similarly, the interaction of steviol glycosides with the hTAS2R4 and hTAS2R14 bitter taste receptors activates gustducin, leading to a different signaling cascade that results in an increase in intracellular calcium and the perception of a bitter taste. The higher potency of this compound in activating hTAS2R4 is a key molecular determinant of its more pronounced bitterness.[1]
Experimental Protocols
To ensure objective and reproducible comparisons between this compound and rebaudioside A, standardized experimental protocols are essential. Below are detailed methodologies for human sensory evaluation and in-vitro cell-based assays.
Human Sensory Panel Evaluation
This protocol is designed to determine and compare the taste profiles, including sweetness and bitterness intensity, of this compound and rebaudioside A.
1. Panelist Selection and Training:
-
Recruit a panel of 15-20 individuals who are non-smokers and have no known taste or smell disorders.
-
Train panelists to identify and rate the intensity of basic tastes (sweet, sour, salty, bitter, umami) using standard reference solutions (e.g., sucrose for sweet, caffeine for bitter).
-
Familiarize panelists with the specific taste attributes of steviol glycosides, including any characteristic aftertastes.
2. Sample Preparation:
-
Prepare stock solutions of highly purified this compound and rebaudioside A in purified, taste-free water.
-
From the stock solutions, create a series of concentrations for each compound to be tested. The concentration range should be chosen to elicit a range of sweetness intensities, from near-threshold to clearly perceptible.
-
Prepare a sucrose reference solution at a concentration that matches the target sweetness intensity for comparison (e.g., 5% sucrose equivalent).
-
All samples should be presented at a controlled temperature (e.g., room temperature).
3. Tasting Procedure:
-
Employ a randomized and counterbalanced presentation order to minimize carry-over effects.
-
Panelists should rinse their mouths thoroughly with purified water before and between each sample.
-
For each sample, panelists will take a defined volume (e.g., 10 mL) into their mouth, hold it for a few seconds, and then expectorate.
-
Panelists will then rate the perceived intensity of sweetness and bitterness on a labeled magnitude scale (LMS) or a visual analog scale (VAS). Ratings should be recorded at specific time points (e.g., immediately, after 30 seconds, after 60 seconds) to capture any lingering aftertaste.
4. Data Analysis:
-
Analyze the intensity ratings using appropriate statistical methods, such as Analysis of Variance (ANOVA) and post-hoc tests (e.g., Tukey's HSD), to determine significant differences in sweetness and bitterness between this compound and rebaudioside A at various concentrations.
In-Vitro Cell-Based Taste Receptor Assay
This protocol utilizes cell lines expressing human sweet (hTAS1R2/R3) or bitter (hTAS2R4, hTAS2R14) taste receptors to quantify the activation potential of this compound and rebaudioside A.
1. Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293T) in appropriate media and conditions.
-
Co-transfect the cells with plasmids encoding the specific human taste receptors (hTAS1R2 and hTAS1R3 for sweet; hTAS2R4 or hTAS2R14 for bitter) and a promiscuous G-protein (e.g., Gα16-gust44).
2. Calcium Imaging Assay:
-
Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Prepare solutions of this compound and rebaudioside A at various concentrations in a physiological buffer.
-
Using a fluorescence plate reader or a microscope equipped with a calcium imaging system, measure the baseline fluorescence of the cells.
-
Apply the different concentrations of the test compounds to the cells and record the change in fluorescence over time. An increase in fluorescence indicates an influx of intracellular calcium, signifying receptor activation.
3. Data Analysis:
-
For each concentration of this compound and rebaudioside A, calculate the change in fluorescence (ΔF) from the baseline.
-
Normalize the response to a positive control (e.g., a known agonist for the specific receptor).
-
Plot the dose-response curves for each compound and calculate the EC50 values (the concentration that elicits a half-maximal response).
-
Compare the EC50 values for this compound and rebaudioside A to determine their relative potencies in activating the sweet and bitter taste receptors.
Conclusion
The comparative analysis of this compound and rebaudioside A reveals distinct sensory profiles driven by their differential interactions with sweet and bitter taste receptors. Rebaudioside A exhibits a more favorable taste profile for many applications due to its higher sweetness potency and lower bitterness compared to this compound. This is primarily attributed to its weaker activation of the hTAS2R4 bitter taste receptor. The detailed experimental protocols provided in this guide offer a framework for the objective and rigorous evaluation of these and other steviol glycosides, enabling informed decisions in product development and sensory science research.
References
In vitro validation of the anti-inflammatory properties of rubusoside.
Rubusoside, a natural diterpene glycoside primarily extracted from the leaves of the Chinese sweet tea plant (Rubus suavissimus S. Lee), is gaining attention in the scientific community for its potential therapeutic properties beyond its use as a low-calorie sweetener.[1] Emerging in vitro evidence highlights its significant anti-inflammatory activities, positioning it as a compound of interest for researchers in immunology and drug development. This guide provides an objective comparison of this compound's anti-inflammatory performance with alternative compounds, supported by experimental data and detailed methodologies.
Comparative Analysis of Anti-inflammatory Activity
To contextualize the anti-inflammatory efficacy of this compound, its performance was compared against other natural compounds and established anti-inflammatory drugs in various in vitro models. The data, summarized below, demonstrates this compound's ability to modulate key inflammatory markers.
| Compound/Extract | Assay | Target Cell Line | Concentration | % Inhibition / Effect | Reference |
| This compound | LPS-induced inflammation | RAW 264.7 macrophages | Not specified | Down-regulation of TLR-4, COX-2, iNOS, IL-1β | [2] |
| This compound | LPS-induced inflammation | RAW 264.7 macrophages | Not specified | Decreased cell viability (indicative of cytotoxicity at higher concentrations or anti-proliferative effect) | [2] |
| Stevioside | LPS-stimulated PBMCs | Rat Peripheral Blood Mononuclear Cells | 500 mg/kg (in vivo feeding) | Significant reduction in TNF-α and IL-1β release | [3] |
| Stevioside | S. aureus infection model | Mouse mammary glands | Dose-dependent | Reduced expression of TNF-α, IL-1β, and IL-6 via inhibition of NF-κB and MAPK pathways | [4] |
| Kuwanon A | COX-2 Inhibition Assay | Ovine COX-2 | IC50: 14 µM | Potent and selective COX-2 inhibition | [5] |
| Celecoxib | COX-2 Inhibition Assay | Ovine COX-2 | SI: >6.3 | Known selective COX-2 inhibitor | [5] |
| Xylitol | Biofilm formation | S. mutans | 1% | Less inhibition of biofilm accumulation compared to this compound | [1] |
Deciphering the Mechanism: Key Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating critical signaling pathways that orchestrate the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of pro-inflammatory gene expression. In response to inflammatory stimuli like Lipopolysaccharide (LPS), a component of Gram-negative bacteria, the NF-κB pathway is activated, leading to the production of cytokines and enzymes such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Cyclooxygenase-2 (COX-2).[2][4][6] Research indicates that this compound can down-regulate the expression of these inflammatory mediators.[2]
Experimental Validation: A Standard Workflow
The anti-inflammatory properties of this compound are typically validated in vitro using a workflow that involves stimulating immune cells, such as RAW 264.7 macrophages, with an inflammatory agent like LPS and then measuring the subsequent changes in inflammatory markers.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to validate the anti-inflammatory effects of this compound.
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This protocol outlines the induction of an inflammatory response in a macrophage cell line.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded in 96-well plates (for viability and ELISA assays) or 6-well plates (for PCR and Western blot) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1-2 hours), LPS (e.g., 1 µg/mL) is added to the wells (except for the control group) to induce inflammation.[2]
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours for cytokine analysis).
MTT Assay for Cell Viability
This assay determines if the observed anti-inflammatory effects are due to cytotoxicity.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Procedure:
-
After the treatment period, add 10 µL of the MTT solution to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is used to quantify the concentration of pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.
-
Sample Collection: After incubation, centrifuge the cell culture plates and collect the supernatant.
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.[7]
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[7]
-
-
Analysis: Calculate the cytokine concentrations based on the standard curve.
In Vitro COX-2 Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the COX-2 enzyme.
-
Assay Principle: A fluorometric or colorimetric COX-2 inhibitor screening kit is typically used.[5]
-
Procedure:
-
In a 96-well plate, combine the COX assay buffer, COX cofactor, COX probe, and recombinant COX-2 enzyme.
-
Add the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence or absorbance over time.
-
-
Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated to determine the inhibitory potency.[5][8]
Conclusion
The in vitro evidence strongly supports the anti-inflammatory properties of this compound. Its ability to down-regulate key pro-inflammatory mediators and modulate the NF-κB signaling pathway underscores its potential as a lead compound for the development of novel anti-inflammatory therapies. The provided data and protocols offer a solid foundation for researchers to further explore and validate the therapeutic applications of this promising natural compound.
References
- 1. Effect of this compound, a Natural Sucrose Substitute, on Streptococcus mutans Biofilm Cariogenic Potential and Virulence Gene Expression In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Stevioside plays an anti-inflammatory role by regulating the NF-κB and MAPK pathways in S. aureus-infected mouse mammary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure, Properties, and Biomedical Activity of Natural Sweeteners Steviosides: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. denovobiolabs.com [denovobiolabs.com]
- 8. academicjournals.org [academicjournals.org]
A Sensory Showdown: Rubusoside Versus Other Natural Sweeteners in the Quest for Palatability
For researchers and product development professionals in the food, beverage, and pharmaceutical industries, the quest for the ideal high-intensity natural sweetener is ongoing. While sweetness is a primary driver, off-tastes such as bitterness and lingering aftertastes can significantly impact consumer acceptance. This guide provides a comparative sensory evaluation of rubusoside against other prominent natural sweeteners, supported by experimental data and detailed methodologies.
This compound, a steviol glycoside also found in the Chinese sweetleaf tea plant (Rubus suavissimus), presents a unique sensory profile. While it contributes sweetness, it is often characterized by a notable bitter taste and aftertaste, distinguishing it from other natural sweeteners.[1][2] Understanding these sensory nuances is critical for its effective application in product formulation.
Comparative Sensory Profiling: Quantitative Analysis
Sensory evaluations by trained panels provide quantitative data on the taste profiles of sweeteners. The following tables summarize key sensory attributes of this compound in comparison to other natural sweeteners. It is important to note that sensory perception can be influenced by the concentration of the sweetener and the food matrix in which it is evaluated.
| Sweetener | Relative Sweetness (vs. Sucrose) | Sweetness Intensity (at equi-sweetness) | Bitterness Intensity (at equi-sweetness) | Aftertaste |
| This compound | ~115x | Moderate | High | Pronounced bitter aftertaste |
| Rebaudioside A (Reb A) | 200-400x | High | Moderate to High | Bitter, licorice-like aftertaste |
| Rebaudioside D (Reb D) | ~200x | High | Low | Clean, sweet aftertaste |
| Rebaudioside M (Reb M) | 200-350x | Very High | Very Low | Clean, sucrose-like aftertaste |
| Monk Fruit Extract (Mogroside V) | 100-250x | High | Low to Moderate | Fruity, sometimes with a lingering aftertaste |
| Erythritol | 0.6-0.7x | Low | Very Low | Cooling sensation, clean aftertaste |
| Allulose | 0.7x | Low | Very Low | Clean, sucrose-like aftertaste |
| Thaumatin | 2000-3000x | Very High | Low | Slow onset of sweetness, licorice-like aftertaste |
Note: The values presented are compiled from various studies and may vary depending on the specific experimental conditions.
Temporal Dynamics of Sweetness and Bitterness
Time-intensity (TI) analysis reveals the sensory profile of a substance over time. For sweeteners, this is crucial for understanding the onset of sweetness, how it lingers, and the emergence of any off-tastes.
| Sweetener | Onset of Sweetness | Lingering Sweetness | Onset of Bitterness | Lingering Bitterness |
| This compound | Rapid | Moderate | Rapid | Pronounced and lingering |
| Rebaudioside A (Reb A) | Delayed | Pronounced | Moderate | Pronounced and lingering |
| Rebaudioside M (Reb M) | Rapid | Low | Very Low | Very Low |
| Monk Fruit Extract | Moderate | Moderate | Low | Low to Moderate |
| Sucrose (for reference) | Rapid | Low | Negligible | Negligible |
Experimental Protocols for Sensory Evaluation
To ensure the reliability and validity of sensory data, standardized experimental protocols are employed. Below are outlines of common methodologies used in the evaluation of sweeteners.
Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of a product.
Panelists: Typically 8-12 trained panelists are selected based on their sensory acuity and ability to describe and rate flavors. Panelists undergo extensive training to develop a consensus on the lexicon of sensory attributes and their intensities.
Procedure:
-
Lexicon Development: Panelists are presented with a range of sweeteners to identify and define key attributes (e.g., sweet, bitter, metallic, licorice, cooling, astringent).
-
Training: Panelists practice rating the intensity of each attribute using a standardized scale (e.g., a 15-cm line scale anchored with "low" and "high"). Reference standards are provided for each attribute to calibrate the panelists.
-
Evaluation: Samples are presented to panelists in a randomized, blind order. Panelists independently rate the intensity of each attribute for each sample. Water and unsalted crackers are typically used for palate cleansing between samples.
-
Data Analysis: The intensity ratings are statistically analyzed (e.g., using ANOVA) to determine significant differences between samples.
Time-Intensity (TI) Scaling
Objective: To measure the intensity of a specific sensory attribute over time.
Panelists: Trained panelists are required.
Procedure:
-
Sample Presentation: Panelists are given a single sample and instructed to start a timer as soon as the sample enters their mouth.
-
Intensity Rating: Panelists continuously rate the intensity of a specific attribute (e.g., sweetness or bitterness) on a computerized system that records the rating over time.
-
Data Collection: The evaluation continues until the sensation returns to baseline.
-
Data Analysis: The resulting TI curves are analyzed for parameters such as maximum intensity (Imax), time to maximum intensity (Tmax), and duration.
Visualizing the Mechanisms of Taste Perception
The perception of sweet and bitter tastes is initiated by the interaction of sweetener molecules with specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells within taste buds.
Caption: Sweet Taste Signaling Pathway.
Caption: Bitter Taste Signaling Pathway.
Caption: Experimental Workflow for Sensory Panel Evaluation.
Conclusion
The sensory profile of this compound is characterized by a rapid onset of sweetness, but it is often accompanied by a significant and lingering bitter aftertaste. This contrasts with other natural sweeteners like Rebaudioside M and monk fruit extract, which offer a cleaner, more sucrose-like taste profile with minimal bitterness. Erythritol and allulose provide bulk and a clean taste but with lower sweetness intensity. Thaumatin, while intensely sweet, has a delayed sweetness onset and a characteristic aftertaste.
For product developers, this compound may be best utilized in formulations where its bitterness can be masked or complemented by other ingredients. Blending with other natural sweeteners or flavor modulators could be a viable strategy to improve its overall palatability. A thorough understanding of its sensory properties, as detailed in this guide, is paramount for its successful application in creating appealing and consumer-accepted products.
References
Rubusoside: A Comparative Analysis of its Antimicrobial Potential Against Oral Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of rubusoside, a natural sweetener, against key oral pathogens. The information is intended to inform research and development efforts in the pursuit of novel anti-caries and anti-periodontitis agents. While significant research has focused on its effects on the cariogenic bacterium Streptococcus mutans, this guide also explores available data regarding its potential against the periodontal pathogen Porphyromonas gingivalis and discusses its safety profile.
Executive Summary
This compound, a steviol glycoside extracted from the leaves of Rubus suavissimus, has demonstrated notable antimicrobial properties, particularly against Streptococcus mutans. It exhibits bacteriostatic activity, inhibits biofilm formation, and reduces acid production, positioning it as a promising candidate for oral health applications. Compared to xylitol, another well-known sugar substitute with anticariogenic properties, this compound shows comparable and, in some aspects, superior inhibitory effects on S. mutans. However, a significant research gap exists regarding its efficacy against the key periodontal pathogen Porphyromonas gingivalis. While general safety data for this compound as a food additive is available, specific cytotoxicity studies on oral cell lines are lacking, which is a crucial area for future investigation.
Antimicrobial Activity: Streptococcus mutans
Streptococcus mutans is a primary etiological agent of dental caries. Its ability to produce acids and form biofilms on tooth surfaces contributes significantly to the demineralization of enamel.
Comparative in vitro Efficacy Against S. mutans
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Biofilm Inhibition | Reference |
| This compound | 1% (w/v) | - | Significant reduction in biofilm accumulation and viability | [1] |
| This compound | 6 mM | 8 mM | Reduced biofilm accumulation | [2] |
| Xylitol | - | - | Reduced biofilm accumulation, but less effective than this compound in some studies | [3] |
| Chlorhexidine | 0.5 - 2 mg/L | - | - | [1] |
Note: Direct comparison of concentrations across studies can be challenging due to different units and experimental conditions.
Mechanism of Action Against S. mutans
This compound's inhibitory action against S. mutans is multifaceted. It has been shown to:
-
Inhibit Mutansucrase Activity: this compound competitively inhibits mutansucrase, an enzyme crucial for the synthesis of glucans, which are essential for biofilm matrix formation.[2]
-
Downregulate Virulence Gene Expression: Studies have demonstrated that this compound can downregulate the expression of genes involved in biofilm formation (e.g., gtfB, gtfC, gtfD), acid production (ldh), and stress responses (vicR).[3][4]
-
Reduce Acid Production: By interfering with the metabolic activity of S. mutans, this compound leads to lower acid production compared to sucrose and even xylitol in some instances.[3][5]
-
Disrupt Biofilm Structure: Scanning electron microscopy has revealed that biofilms grown in the presence of this compound are less dense and have a reduced extracellular matrix.[3]
Antimicrobial Activity: Porphyromonas gingivalis
Porphyromonas gingivalis is a keystone pathogen in the development of periodontitis. Its ability to form biofilms and produce virulence factors contributes to the destruction of periodontal tissues.
Currently, there is a notable lack of direct research investigating the antimicrobial and anti-biofilm activity of this compound specifically against Porphyromonas gingivalis. This represents a significant knowledge gap and a promising area for future research.
To provide some context, the following table summarizes the MIC values of other agents against P. gingivalis.
Comparative in vitro Efficacy of Various Agents Against P. gingivalis
| Compound | Minimum Inhibitory Concentration (MIC) | Reference |
| Chlorhexidine | 2 - 4 mg/L | [1] |
| Metronidazole | 0.015 - 4 µg/mL | [6] |
| Tetracycline | <0.015 - 4 µg/mL | [6] |
| Pistacia lentiscus fruits extract | 8 µg/mL | [7] |
| Zanthoxylum armatum fruits/seeds extract | 16 µg/mL | [7] |
Cytotoxicity Profile on Oral Cell Lines
A critical aspect of developing any new oral care agent is its safety profile and biocompatibility with oral tissues. To date, specific studies evaluating the cytotoxicity of this compound on human oral keratinocytes and gingival fibroblasts have not been identified in the reviewed literature.
However, general safety assessments for steviol glycosides, including this compound, have been conducted by regulatory bodies for their use as food additives. These assessments have generally concluded that they are safe for consumption within acceptable daily intake levels. One study mentioned that both animal and cell experiments have confirmed minimal toxic side effects of this compound.[1] It is important to note that these assessments are not specific to topical oral applications and direct contact with oral mucosal tissues.
For comparison, various studies have investigated the cytotoxicity of other compounds on oral cell lines, highlighting the importance of this evaluation for any new potential oral therapeutic agent.[8][9][10]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antimicrobial activity. A common method is the broth microdilution assay .
-
Bacterial Culture: The target oral pathogen (e.g., S. mutans) is cultured in an appropriate liquid medium to achieve a standardized cell density.
-
Serial Dilutions: The test compound (this compound, xylitol, etc.) is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C, anaerobic for P. gingivalis).
-
Observation: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Biofilm Inhibition Assay
This assay assesses the ability of a compound to prevent the formation of biofilms. The crystal violet staining method is widely used.
-
Biofilm Growth: Bacteria are cultured in a multi-well plate in a medium that promotes biofilm formation, in the presence of various concentrations of the test compound.
-
Washing: After incubation, the wells are washed to remove planktonic (free-floating) bacteria.
-
Staining: The remaining biofilm is stained with a 0.1% crystal violet solution.
-
Solubilization: After washing away the excess stain, the crystal violet that has stained the biofilm is solubilized with a solvent (e.g., ethanol or acetic acid).
-
Quantification: The absorbance of the solubilized stain is measured using a spectrophotometer, which correlates with the amount of biofilm.
Signaling Pathways and Logical Relationships
The antimicrobial action of this compound against S. mutans involves the downregulation of key virulence-related genes. This can be visualized as a simplified logical relationship.
Conclusions and Future Directions
This compound demonstrates significant potential as a natural antimicrobial agent for oral health, particularly in combating the cariogenic pathogen Streptococcus mutans. Its multifaceted mechanism of action, including the inhibition of key enzymes and downregulation of virulence genes, makes it an attractive candidate for incorporation into oral care products.
However, to fully realize its potential, further research is imperative in the following areas:
-
Activity against Porphyromonas gingivalis: A thorough investigation of this compound's MIC, MBC, and anti-biofilm capabilities against this key periodontal pathogen is a critical next step.
-
Cytotoxicity on Oral Cell Lines: Standardized in vitro cytotoxicity assays using human oral keratinocytes and gingival fibroblasts are essential to establish a comprehensive safety profile for topical oral applications.
-
Clinical Trials: Well-designed clinical trials are needed to evaluate the in vivo efficacy of this compound in reducing dental plaque, gingivitis, and the incidence of dental caries in human subjects.
-
Formulation Studies: Research into optimal formulations to ensure the stability and bioavailability of this compound in oral care products such as toothpastes, mouthwashes, and varnishes is necessary.
Addressing these research gaps will provide the robust scientific evidence required to support the development and application of this compound as a novel, natural agent for the prevention and management of common oral diseases.
References
- 1. Effect of this compound, a natural sucrose substitute, on the metabolism of Scardovia wiggsiae: a novel potential cariogenic pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Susceptibility of Porphyromonas gingivalis and Streptococcus mutans to Antibacterial Effect from Mammea americana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a Natural Sucrose Substitute, on Streptococcus mutans Biofilm Cariogenic Potential and Virulence Gene Expression In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial activity of plant species used for oral health against Porphyromonas gingivalis | PLOS One [journals.plos.org]
- 8. Probiotics alter biofilm formation and the transcription of Porphyromonas gingivalis virulence-associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 10. researchgate.net [researchgate.net]
Confirming the Molecular Structure of Rubusoside Derivatives Using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the structural confirmation of rubusoside and its derivatives. It includes detailed experimental protocols, comparative data on fragmentation patterns, and a visual workflow to aid researchers in their analytical endeavors. This compound, a natural sweetener extracted from the leaves of the Chinese sweet tea plant (Rubus suavissimus), is a steviol glycoside with a growing interest in the food and pharmaceutical industries.[1] Its derivatives, often produced through enzymatic modification, are being explored to enhance its sweetness profile and reduce any undesirable aftertaste.[2] Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring product safety and efficacy. Mass spectrometry, particularly when coupled with liquid chromatography, stands out as a powerful and sensitive analytical tool for this purpose.[3][4]
Comparison of Mass Spectrometry Ionization Techniques
The choice of ionization technique is critical for the successful analysis of steviol glycosides like this compound. The two most common methods are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions. | A laser strikes a matrix containing the analyte, causing desorption and ionization. |
| Coupling | Easily coupled with Liquid Chromatography (LC) for complex mixture analysis.[5] | Typically used for direct analysis of purified samples or tissue imaging. |
| Ionization Mode | Both positive and negative ion modes are possible, but negative ion mode is often more sensitive for steviol glycosides.[3] | Primarily used in positive ion mode, often detecting species as sodium adducts ([M+Na]^+).[5] |
| Sensitivity | Generally offers high sensitivity, especially in negative ion mode.[3] | Also highly sensitive, but can be affected by matrix choice and sample preparation. |
| Best For | High-throughput analysis of complex mixtures, such as reaction products from enzymatic modifications. | Rapid screening of purified compounds and determining molecular weight. |
For the detailed structural analysis of this compound derivatives, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the preferred method. It allows for the separation of isomers and provides detailed fragmentation information crucial for structural elucidation.[6][7]
Experimental Protocol: LC-ESI-MS/MS Analysis of this compound Derivatives
This section details a typical protocol for the analysis of this compound derivatives.
1. Sample Preparation
-
Dissolve the purified this compound derivative or reaction mixture in a suitable solvent, such as methanol or a water/acetonitrile mixture, to a final concentration of approximately 10-100 µg/mL.[5]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC system.
2. Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column is commonly used for the separation of steviol glycosides.[5][6] (e.g., 100 mm × 2.1 mm, 3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient Elution: A typical gradient would start with a low percentage of acetonitrile (e.g., 10-20%) and gradually increase to a high percentage (e.g., 90-95%) over 30-45 minutes to elute compounds of varying polarities.[5][8]
-
Column Temperature: 30-40 °C.[6]
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]
-
Spray Voltage: 3.5 kV.[5]
-
Nebulizer Pressure: 40 psi (Nitrogen).[5]
-
Drying Gas Flow Rate: 10 L/min (Nitrogen).[5]
-
Drying Gas Temperature: 350 °C.[5]
-
Mass Scan Range: m/z 100-2000.[5]
-
Tandem MS (MS/MS): For structural confirmation, precursor ions are selected and fragmented using collision-induced dissociation (CID). The resulting fragment ions provide information about the glycosidic linkages.
Data Presentation: Fragmentation Patterns of this compound and its Derivatives
The structural confirmation of this compound derivatives heavily relies on the interpretation of their fragmentation patterns in MS/MS experiments. This compound has a molecular formula of C₃₂H₅₀O₁₃ and a molecular weight of 642.73 g/mol .[1][9] The fragmentation of steviol glycosides is characterized by the sequential loss of sugar residues. The glycosidic bond at the C-19 carboxyl group is generally more labile than the one at the C-13 hydroxyl group.[3]
| Compound | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |
| This compound | 641.3 | 479.3 | Loss of a glucose unit from the C-19 position. |
| 317.2 | Further loss of a glucose unit from the C-13 position, leaving the steviol aglycone. | ||
| Monoglucosyl this compound Derivative | 803.4 | 641.3 | Loss of a single glucose unit. |
| 479.3 | Loss of two glucose units. | ||
| 317.2 | Steviol aglycone. | ||
| Diglucosyl this compound Derivative | 965.4 | 803.4 | Loss of a single glucose unit. |
| 641.3 | Loss of two glucose units. | ||
| 479.3 | Loss of three glucose units. | ||
| 317.2 | Steviol aglycone. |
Visualization of the Experimental Workflow
Caption: Workflow for structural confirmation of this compound derivatives.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, it is often used in conjunction with other techniques for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry.[7] While MS provides molecular weight and fragmentation data, NMR is essential for determining the precise attachment points of the sugar units and their anomeric configuration. However, NMR requires larger sample amounts and is a lower throughput technique compared to MS.
-
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD): HPLC-UV/DAD is widely used for the quantification of known steviol glycosides.[5] However, it lacks the specificity of mass spectrometry for identifying unknown derivatives, as different compounds may have similar retention times and UV spectra.
Conclusion
Mass spectrometry, particularly LC-ESI-MS/MS, is an indispensable technique for the rapid and sensitive structural confirmation of this compound derivatives. By analyzing the fragmentation patterns, researchers can deduce the number and location of glycosidic units attached to the steviol core. When combined with other analytical methods like NMR, a complete and unambiguous structural elucidation can be achieved, which is crucial for the development of novel sweeteners and other applications in the food and pharmaceutical industries.
References
- 1. This compound | C32H50O13 | CID 24721373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enzymatic Monoglucosylation of this compound and the Structure-Sweetness/Taste Relationship of Monoglucosyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Transglycosylation of Steviol Glycosides and Rebaudioside A: Synthesis Optimization, Structural Analysis and Sensory Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isolation and Characterization of a Novel Rebaudioside M Isomer from a Bioconversion Reaction of Rebaudioside A and NMR Comparison Studies of Rebaudioside M Isolated from Stevia rebaudiana Bertoni and Stevia rebaudiana Morita - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. GSRS [precision.fda.gov]
Safety Operating Guide
Proper Disposal of Rubusoside: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of rubusoside, a steviol glycoside used in research and development. Adherence to these guidelines will help safeguard personnel and the environment.
I. Hazard Assessment and Regulatory Compliance
This compound is generally not classified as a hazardous substance. However, it is imperative to consult local, regional, and national environmental regulations prior to any disposal activities, as requirements can vary significantly.[1][2] All disposal methods must comply with the stipulations of environmental protection and waste disposal legislation.[1]
II. Disposal Procedures for Unused this compound
For surplus or non-recyclable this compound, the recommended course of action is to engage a licensed waste disposal company.[3] Alternatively, the material can be transported to a licensed chemical destruction facility for controlled incineration, which may include flue gas scrubbing to neutralize airborne pollutants.[4]
Key Prohibitions:
-
Do not contaminate water sources, foodstuffs, animal feed, or seeds with this compound during storage or disposal.[4]
-
Do not discharge this compound or its solutions into sewer systems.[4]
III. Managing Spills and Contaminated Materials
In the event of a this compound spill, the following steps should be taken:
-
Containment: Prevent further spread of the powder.
-
Clean-up: Carefully sweep up the spilled material.
-
Collection: Place the collected this compound into a suitable, closed container clearly labeled for disposal.[3]
Any personal protective equipment (PPE), such as gloves, that becomes contaminated during the handling or clean-up of this compound should be disposed of in accordance with applicable laws and good laboratory practices.
IV. Disposal of Empty Containers
Properly cleaned containers that once held this compound may be recycled or reconditioned. To prepare a container for disposal or recycling, it should be triple-rinsed with an appropriate solvent. If the container is to be discarded in a sanitary landfill, it should first be punctured to render it unusable for other purposes.[4] Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[4]
V. Quantitative Disposal Data
A review of available safety data sheets and disposal guidelines did not yield specific quantitative data, such as permissible concentration limits for various disposal methods. Therefore, all disposal activities should be managed under the precautionary principle, assuming that any release into the environment is to be avoided.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
References
Personal protective equipment for handling Rubusoside
Essential Safety and Handling Guide for Rubusoside
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines operational plans for safe use, storage, and disposal.
Hazard Identification and Safety Precautions
This compound is a natural diterpene glycoside. While not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it requires careful handling as its toxicological properties have not been fully investigated[1]. It is considered a combustible solid[2].
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and can cause respiratory tract irritation[1].
-
Ingestion: May be harmful if swallowed[1].
-
Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation[1].
-
Eye Contact: May cause eye irritation[1].
Handle in accordance with good industrial hygiene and safety practices[3]. Avoid dust formation and prevent the product from entering drains[1].
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure when handling this compound, particularly in its powder form.
| Protection Type | Equipment | Specification and Purpose |
| Eye/Face Protection | Safety Goggles or Face Shield | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3]. A face shield is recommended when there is a splash hazard[4]. |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves, such as disposable nitrile gloves, to prevent skin exposure[3][4]. Inspect gloves before use and change them immediately if contact with the substance occurs. |
| Body Protection | Laboratory Coat | A lab coat should be worn to protect against skin contact[3][4]. Ensure it is buttoned and fits properly. |
| Respiratory Protection | Respirator or Face Mask | Under normal use conditions where dust is not generated, respiratory protection may not be required[3]. However, if dust formation is likely or ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved respirator[1][4]. |
Chemical and Physical Properties
This table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 64849-39-4 | [2][5][6] |
| Molecular Formula | C₃₂H₅₀O₁₃ | [2][6] |
| Molecular Weight | 642.73 g/mol | [2] |
| Appearance | White to off-white powder | [2][3][7] |
| Storage Temperature | -20°C | [5][6][8] |
| Storage Class | 11 (Combustible Solids) | [2] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [2] |
| Stability | Stable for ≥ 4 years at -20°C | [5] |
Operational Plans: Step-by-Step Guidance
Handling and Storage Protocol
Receiving and Storage:
-
Upon receipt, verify the container is sealed and undamaged.
-
Store the container in a tightly closed, dry, and well-ventilated place[3].
-
Maintain the recommended storage temperature of -20°C[5][6][8].
-
Keep away from incompatible materials such as strong oxidizing agents[3].
Weighing and Solution Preparation:
-
Handle the powder in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.
-
Wear all recommended PPE (safety goggles, gloves, lab coat).
-
Use a dedicated, clean spatula and weighing vessel.
-
To prepare a stock solution, consult solubility information. For example, it is soluble in DMSO[2].
-
Once prepared, aliquot stock solutions into smaller volumes to prevent inactivation from repeated freeze-thaw cycles and store at -20°C for up to one year or -80°C for up to two years[8].
Emergency and Disposal Plans
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration[1].
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water[1].
-
In Case of Eye Contact: Flush eyes with water as a precaution for several minutes[1].
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person[1].
Spill Response Protocol: In the event of a spill, follow these steps to contain and clean the area safely.
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Protect: Put on all required PPE, including respiratory protection.
-
Contain: Prevent the powder from spreading or becoming airborne. Avoid letting the product enter drains[1].
-
Clean-Up: Carefully sweep up the spilled solid material and place it into a suitable, closed container for disposal[1]. Avoid actions that generate dust.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water, then dry thoroughly.
-
Dispose: Label the container with the waste contents and dispose of it according to institutional and local regulations.
Caption: Workflow for handling a chemical spill of this compound.
Disposal Plan:
-
Waste Collection: Collect surplus this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and properly labeled waste container.
-
Licensed Disposal: Arrange for a licensed professional waste disposal company to handle the final disposal of the material[1].
-
Regulatory Compliance: Ensure that the disposal method complies with all local, state, and federal regulations, considering the material's potential impact on the environment[9]. Do not dispose of the product as unused; it must be treated as chemical waste[1].
References
- 1. This compound | CAS#:64849-39-4 | Chemsrc [chemsrc.com]
- 2. This compound, 95 (HPLC), powder Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. standards.chromadex.com [standards.chromadex.com]
- 7. fda.gov [fda.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Rebaudioside A | C44H70O23 | CID 6918840 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
